GAT228
説明
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特性
IUPAC Name |
3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GAT228: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT228 is a novel, potent, and enantiomerically pure allosteric agonist of the cannabinoid receptor 1 (CB1). As the R-(+)-enantiomer of the racemic compound GAT211, it exhibits distinct pharmacological properties from its corresponding S-(-)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of the CB1 receptor.[1][2][3] This enantiospecificity highlights a significant finding in the field of cannabinoid receptor modulation. This compound has demonstrated potential therapeutic applications in a variety of preclinical models, including those for pain, epilepsy, and Huntington's disease.[4][5] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological data.
Discovery and Rationale
The discovery of this compound stemmed from a research program aimed at developing allosteric modulators of the CB1 receptor as a safer therapeutic alternative to direct orthosteric agonists, which are often associated with undesirable psychoactive side effects.[1][2][3] The parent compound, GAT211, was identified as a racemic mixture exhibiting both allosteric agonist and positive allosteric modulator (PAM) activities.[3] Subsequent chiral separation of GAT211 led to the isolation of its two enantiomers: the R-(+)-enantiomer, this compound, and the S-(-)-enantiomer, GAT229.[1][2][3] Strikingly, the pharmacological activities were found to be stereospecific, with this compound acting as an allosteric agonist and GAT229 as a pure PAM.[1][2][3] This discovery of enantiospecific allosteric modulation of the CB1 receptor represented a significant advancement in the field.[1][2]
Synthesis and Enantiomeric Resolution
The synthesis of this compound is achieved through the initial synthesis of the racemic compound, GAT211, followed by chiral resolution to isolate the desired R-(+)-enantiomer. The synthesis of related 2-phenylindole (B188600) analogs has been described, and a similar methodology is employed for GAT211.[6][7]
Synthesis of Racemic GAT211
A detailed, step-by-step synthesis protocol for GAT211 is outlined in the primary literature (Laprairie et al., 2017). The general scheme involves the reaction of 2-phenylindole with a suitable electrophile to introduce the 3-(2-nitro-1-phenylethyl) moiety.
Chiral Resolution of this compound and GAT229
The resolution of the racemic GAT211 into its individual enantiomers, this compound and GAT229, is accomplished using chiral chromatography, a standard and effective method for separating stereoisomers.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | [5] |
| CAS Number | 1446648-15-2 | [5] |
| Molecular Formula | C22H18N2O2 | [5] |
| Molecular Weight | 342.4 g/mol | [5] |
| Purity | ≥98% | [5] |
| Formulation | A solid | [5] |
| Solubility | DMSO: 20 mg/ml | [5] |
Biological Activity and Mechanism of Action
This compound functions as an allosteric agonist of the CB1 receptor.[5] This means it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[8] Upon binding, this compound induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades, even in the absence of an orthosteric agonist.
In Vitro Pharmacology
This compound has been shown to modulate several key downstream signaling pathways of the CB1 receptor in a concentration-dependent manner in HEK293A cells expressing human CB1 (hCB1).[5]
| Assay | Effect of this compound |
| cAMP Inhibition | Increases inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[5] |
| β-Arrestin Recruitment | Increases recruitment of β-arrestin.[5] |
| ERK1/2 Phosphorylation | Increases phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] |
| PLCβ3 Phosphorylation | Increases phosphorylation of phospholipase C beta 3 (PLCβ3).[5] |
Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, this compound-induced CB1 receptor activation can also trigger signaling through β-arrestin pathways and stimulate the phosphorylation of MAP kinases like ERK1/2.
Figure 1: Simplified signaling pathway of this compound at the CB1 receptor.
Experimental Protocols
Synthesis of GAT211 and Resolution of this compound
The detailed synthetic procedure for GAT211 and its subsequent chiral resolution are described in the supplementary information of Laprairie et al., ACS Chemical Neuroscience, 2017, 8 (6), pp 1188–1203.
In Vitro Assays
The following are generalized protocols for the key in vitro assays used to characterize this compound's activity. Specific details and reagent concentrations can be found in the cited literature.
-
HEK293A cells stably expressing hCB1 are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Data are normalized to the forskolin-only control and plotted to determine the EC50 value.
-
U2OS cells stably co-expressing the hCB1 receptor fused to a ProLink tag and a β-arrestin-2 enzyme acceptor fusion protein are used (e.g., PathHunter assay).
-
Cells are plated in 96-well plates and treated with a range of this compound concentrations.
-
Following incubation, the detection reagent is added, and the resulting chemiluminescent signal is measured using a plate reader.
-
The signal is proportional to the extent of β-arrestin recruitment.
-
hCB1-expressing cells are grown in 6-well plates and serum-starved overnight.
-
Cells are then stimulated with different concentrations of this compound for a specified time.
-
Cell lysates are collected, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
The resulting bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Figure 2: General workflow for the synthesis and in vitro characterization of this compound.
Conclusion
This compound is a pioneering example of an enantiospecific allosteric agonist of the CB1 receptor. Its discovery and characterization have provided invaluable tools for probing the complexities of cannabinoid receptor signaling and have opened new avenues for the development of safer and more effective cannabinoid-based therapeutics. The distinct pharmacological profile of this compound, compared to its PAM enantiomer GAT229, underscores the importance of stereochemistry in drug design and offers a unique opportunity to selectively target specific signaling pathways downstream of the CB1 receptor. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 8. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enantioselective Allosteric Modulation of the Cannabinoid 1 Receptor by GAT228, GAT211, and GAT229
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the relationship between three pivotal allosteric modulators of the Cannabinoid 1 Receptor (CB1R): GAT211, and its constituent enantiomers, GAT228 and GAT229. GAT211 is a racemic mixture that exhibits a dual pharmacological profile, acting as both a positive allosteric modulator (PAM) and an agonist of the CB1R. This duality is a direct consequence of its stereochemistry. The R-(+)-enantiomer, this compound, functions as a CB1R allosteric agonist, possessing intrinsic activity. In contrast, the S-(-)-enantiomer, GAT229, acts as a CB1R PAM, enhancing the effects of orthosteric ligands with minimal to no intrinsic agonist activity.[1][2][3] This document will detail their synthesis, comparative pharmacology, and the experimental protocols utilized in their characterization, offering a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug development.
Introduction: The Significance of Allosteric Modulation of CB1R
The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in a myriad of physiological processes.[1][3] While direct-acting orthosteric agonists of CB1R have shown therapeutic potential, their clinical utility is often hampered by undesirable psychotropic side effects.[1][3] Allosteric modulators offer a promising alternative by binding to a topographically distinct site on the receptor, thereby fine-tuning the effects of endogenous or exogenous orthosteric ligands.[1] This can lead to a more localized and physiologically relevant modulation of CB1R activity, potentially mitigating the adverse effects associated with global receptor activation. The discovery of GAT211 and its enantiomers has provided invaluable tools for exploring the therapeutic possibilities of enantiomer-selective CB1R allosteric modulation.[1][3]
The Relationship: A Tale of Two Enantiomers
GAT211 is a racemic compound, meaning it is a 50:50 mixture of two enantiomers, which are mirror-image stereoisomers. The distinct three-dimensional arrangement of atoms in each enantiomer leads to their differential interaction with the chiral environment of the CB1R, resulting in markedly different pharmacological activities.
-
GAT211: A racemic mixture exhibiting a mixed profile of a CB1R agonist and a positive allosteric modulator (ago-PAM).[2]
-
This compound: The R-(+)-enantiomer of GAT211, which functions as a CB1R allosteric agonist.[1][3]
-
GAT229: The S-(-)-enantiomer of GAT211, which acts as a CB1R positive allosteric modulator (PAM).[1][3][4]
This enantioselective activity underscores the importance of stereochemistry in drug design and development.
Quantitative Pharmacological Profile
The distinct pharmacological properties of GAT211, this compound, and GAT229 have been quantified through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Agonist Activity at the CB1 Receptor
| Compound | Assay | Parameter | Value |
| GAT211 | cAMP Inhibition | EC50 | 260 nM[5] |
| GAT211 | β-arrestin2 Recruitment | EC50 | 650 nM[5] |
| This compound | Allosteric Agonist Activity | - | Has intrinsic activity[1][3] |
| GAT229 | Allosteric Agonist Activity | - | Lacks intrinsic activity[1][3][4] |
Table 2: In Vitro Positive Allosteric Modulator (PAM) Activity at the CB1 Receptor
| Compound | Assay | Parameter | Value |
| GAT211 | [3H]CP55,490 Binding | Enhancement | Yes[1][3][6] |
| GAT211 | [3H]SR141716A Binding | Reduction | Yes[1][3][6] |
| GAT229 | [3H]CP55,490 Binding | Enhancement | Yes |
| GAT229 | Orthosteric Agonist Efficacy | Potentiation | Yes |
Signaling Pathways and Allosteric Modulation
This compound and GAT229 exert their effects on the CB1R through distinct mechanisms, leading to different downstream signaling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 4. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of GAT228: A Technical Guide to its Allosteric Agonist Activity at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 has emerged as a significant tool in cannabinoid research, acting as a potent and selective allosteric agonist of the Cannabinoid Receptor 1 (CB1). As the (R)-(+)-enantiomer of the racemic mixture GAT211, its unique pharmacological profile distinguishes it from its (S)-(-)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) with minimal intrinsic efficacy.[1][2] This distinct activity profile makes this compound a valuable probe for elucidating the complexities of CB1 receptor signaling and a potential lead scaffold for the development of novel therapeutics.
This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for its functional assessment, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key in vitro pharmacological parameters of this compound in various functional assays, providing a quantitative measure of its allosteric agonist activity at the human CB1 receptor.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | HEK293A | EC50 | 230 nM | [3] |
| Emax | 110% | [3] | ||
| β-Arrestin2 Recruitment | HEK293A | EC50 | 940 nM | [3] |
| Emax | 46% | [3] |
EC50: Half-maximal effective concentration; Emax: Maximum effect.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound activity are provided below. These protocols are based on established methods from key publications in the field.[4][5]
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following the stimulation of adenylyl cyclase, a key step in the Gαi/o-protein coupled signaling pathway of the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (hCB1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
cAMP assay kit (e.g., HitHunter cAMP Assay)
-
96-well microplates
Procedure:
-
Cell Culture: Culture hCB1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells in 96-well plates at a density of 10,000 cells per well in Opti-MEM and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add 50 µL of this compound dilutions to the respective wells. c. Add 50 µL of 10 µM forskolin to all wells to stimulate adenylyl cyclase. d. Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values for this compound.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor, a key event in G-protein-independent signaling and receptor desensitization.
Materials:
-
CHO-K1 cells stably co-expressing hCB1 and a β-arrestin reporter system (e.g., PathHunter β-arrestin assay)
-
Cell culture medium and supplements
-
This compound
-
Assay buffer
-
Detection reagents for the specific reporter system
-
96-well microplates
Procedure:
-
Cell Culture: Maintain the CHO-K1 cell line according to the supplier's recommendations.
-
Cell Plating: Plate the cells in 96-well plates at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis: Generate a concentration-response curve to calculate the EC50 and Emax for this compound-induced β-arrestin recruitment.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G-proteins by the CB1 receptor upon agonist binding.
Materials:
-
Membranes prepared from cells expressing hCB1
-
[³⁵S]GTPγS (radioligand)
-
Guanosine diphosphate (B83284) (GDP)
-
Non-radiolabeled GTPγS (for non-specific binding determination)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
Filter plates and vacuum manifold
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding against the this compound concentration to determine EC50 and Emax.
Mandatory Visualizations
Signaling Pathways of this compound at the CB1 Receptor
The following diagram illustrates the primary signaling cascades initiated by the binding of the allosteric agonist this compound to the CB1 receptor.
Experimental Workflow for In Vitro Characterization of this compound
This diagram outlines the general workflow for the comprehensive in vitro functional characterization of this compound.
Logical Relationship of GAT211 Enantiomers
This diagram illustrates the relationship between the racemic GAT211 and its constituent enantiomers, this compound and GAT229, highlighting their distinct pharmacological activities.
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Literature Review | Paper Digest [paperdigest.org]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
GAT228 and the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228, the R-(+)-enantiomer of the racemic compound GAT211, is a novel allosteric agonist targeting the cannabinoid receptor 1 (CB1).[1][2] Unlike orthosteric agonists that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, offering a potentially more nuanced and safer therapeutic profile. This technical guide provides an in-depth overview of this compound's interaction with the endocannabinoid system, focusing on its pharmacological activity, the experimental protocols used for its characterization, and its effects on key signaling pathways.
Core Concepts: Allosteric Modulation of the CB1 Receptor
The endocannabinoid system, primarily composed of the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. The CB1 receptor, predominantly expressed in the central nervous system, is a key therapeutic target. Allosteric modulators of the CB1 receptor, such as this compound, represent a promising therapeutic avenue. They can fine-tune the receptor's response to endogenous cannabinoids, potentially avoiding the adverse psychoactive effects associated with direct orthosteric agonists.
This compound is specifically classified as a CB1 receptor allosteric agonist, meaning it can activate the receptor by binding to an allosteric site, independent of an orthosteric agonist.[1] This is in contrast to its S-(-)-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM), enhancing the effect of orthosteric ligands without intrinsic agonist activity.[3]
Quantitative Pharmacological Profile of this compound
The following tables summarize the quantitative data available for this compound and its related compound, GAT211, in various in vitro functional assays. This data provides a comprehensive overview of their potency and efficacy at the human CB1 receptor (hCB1R).
Table 1: Agonist Activity of GAT Compounds in cAMP Inhibition and β-Arrestin2 Recruitment Assays
| Compound | Assay | EC50 (nM) | Emax (% of CP55,940 response) |
| GAT211 | cAMP Inhibition | 230 | 110% |
| GAT211 | β-Arrestin2 Recruitment | 940 | 46% |
Data derived from studies on the racemic mixture GAT211.[4]
Detailed Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.
Materials:
-
Membranes from cells expressing hCB1R
-
Radioligand (e.g., [3H]CP55,940)
-
Non-specific binding control (e.g., unlabeled CP55,940)
-
Test compound (this compound)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate hCB1R-expressing cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
The incubation is carried out at 30°C for 90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at the CB1 receptor.
Materials:
-
Membranes from cells expressing hCB1R
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Test compound (this compound)
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
Procedure:
-
Incubate hCB1R-expressing cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.
-
EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curve.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a second messenger, which is a downstream effect of Gi/o-coupled receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase and reduce cAMP levels via CB1 receptor activation.
Materials:
-
CHO-K1 cells stably expressing hCB1R
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compound (this compound)
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit)
Procedure:
-
Plate CHO-K1-hCB1R cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., TR-FRET).
-
The amount of cAMP produced is inversely proportional to the signal generated.
-
EC50 and Emax values are calculated from the concentration-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin recruitment to the CB1 receptor.
Materials:
-
HEK293 cells co-expressing hCB1R fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., PathHunter® β-arrestin assay).
-
Test compound (this compound)
-
Substrate for the reporter enzyme.
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a specific duration (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme. The proximity of the two enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that converts the substrate, generating a detectable signal (e.g., chemiluminescence).
-
Measure the signal using a plate reader.
-
EC50 and Emax values are determined from the concentration-response curve.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key downstream effectors in many GPCR signaling pathways.
Objective: To quantify the ability of this compound to induce ERK1/2 phosphorylation via CB1 receptor activation.
Materials:
-
HEK293 cells expressing hCB1R
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Detection system (e.g., Western blot or ELISA-based kits like AlphaScreen SureFire).
Procedure (using AlphaScreen SureFire):
-
Plate HEK293-hCB1R cells in a 96-well plate and serum-starve overnight.
-
Treat cells with varying concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
Lyse the cells to release cellular proteins.
-
Transfer the lysate to an assay plate containing acceptor beads conjugated to an antibody for total ERK1/2 and donor beads conjugated to an antibody for p-ERK.
-
In the presence of p-ERK, the beads come into close proximity, and upon laser excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.
-
The light signal is proportional to the amount of p-ERK and is measured with a suitable plate reader.
-
EC50 and Emax values are determined from the concentration-response curve.
Signaling Pathways and Visualizations
This compound, as a CB1 allosteric agonist, modulates several key intracellular signaling pathways upon receptor activation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows.
Caption: this compound signaling at the CB1 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
GAT228 Binding Site on the CB1 Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of GAT228, a novel allosteric modulator of the Cannabinoid Receptor 1 (CB1). This compound, the (R)-(+)-enantiomer of GAT211, exhibits a unique pharmacological profile as a partial allosteric agonist and a weak positive allosteric modulator (PAM), offering a promising avenue for therapeutic development with potentially fewer side effects than orthosteric agonists.[1][2][3] This document details the molecular interactions, functional outcomes, and experimental methodologies used to characterize the this compound binding site on the CB1 receptor.
The Allosteric Binding Site of this compound
Computational modeling and mutagenesis studies have identified a putative binding site for this compound that is topographically distinct from the orthosteric binding pocket for endogenous cannabinoids like anandamide (B1667382) and 2-AG.
Location within the CB1 Receptor
This compound is proposed to bind to an intracellular (IC) exosite formed by transmembrane helices (TMH) 1, 2, and 4.[1] This intracellular location is significant as it allows this compound to modulate receptor function from within the cell, a distinct mechanism compared to many orthosteric ligands that bind from the extracellular space. This binding site is located in a region that accommodates cholesterol in many other Class A G protein-coupled receptors (GPCRs).[1]
Key Amino Acid Residues
Mutagenesis studies have been instrumental in elucidating the critical amino acid residues involved in the binding and action of this compound. Site-directed mutagenesis, where specific amino acids are replaced with alanine (B10760859), has revealed that the allosteric agonist activity of this compound is significantly diminished or abolished by mutations at the following residues:
-
F1913.27A : Mutation of phenylalanine at position 191 in TMH3 to alanine has been shown to abolish the allosteric agonist-induced G protein dissociation by this compound.[4][5]
-
I1692.56A : Mutation of isoleucine at position 169 in TMH2 to alanine also eliminates the allosteric agonism of this compound.[4][5]
These findings strongly suggest that F191 and I169 are crucial for the binding and/or the conformational changes required for this compound's agonist activity. Further computational modeling suggests that this compound forms specific interactions within this pocket, including a dual hydrogen bond between its nitro group and Arginine 148 (R148) and a cation-π interaction between R148 and the indole (B1671886) ring of this compound.[1]
Quantitative Pharmacological Data
The functional effects of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data regarding its potency and efficacy as a partial allosteric agonist and a positive allosteric modulator.
Table 1: Allosteric Agonist Activity of this compound at the CB1 Receptor
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | hCB1R CHO-K1 | EC50 | 15 nM | [6] |
| β-arrestin2 Recruitment | hCB1R CHO-K1 | EC50 | 310 nM | [6] |
| Gαi3 Protein Dissociation | HEK293 | Emax (% of CP55,940) | Varies by mutant | [4] |
Table 2: Positive Allosteric Modulator (PAM) Activity of this compound on CP55,940-induced Gαi3 Protein Dissociation
| Mutant Receptor | Fold Change in CP55,940 Potency | Change in CP55,940 Efficacy | Reference |
| Wild-Type hCB1 | Increased | Increased | [7] |
| F1913.27A | Reduced | Reduced | [4] |
| I1692.56A | Reduced | Abolished | [4] |
Signaling Pathways Modulated by this compound
As a partial allosteric agonist, this compound can directly activate the CB1 receptor in the absence of an orthosteric agonist, leading to the initiation of downstream signaling cascades. The primary signaling pathway for the CB1 receptor involves coupling to inhibitory G proteins (Gαi/o).
Caption: this compound signaling pathway at the CB1 receptor.
Experimental Protocols
The characterization of this compound's binding and function relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CB1 receptor and its effect on the binding of a known orthosteric radioligand.
Objective: To determine the binding affinity (Ki) of this compound and its modulatory effect on the binding of an orthosteric ligand.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue.
-
Radioligand (e.g., [3H]CP55,940).
-
This compound.
-
Unlabeled orthosteric ligand (for non-specific binding determination, e.g., CP55,940).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (5-20 µg protein).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of varying concentrations of this compound.
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled orthosteric ligand.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in Gαi/o-coupled receptor signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist or modulator of CB1 receptor-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Control agonist (e.g., CP55,940).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
-
Assay buffer.
Procedure:
-
Cell Plating: Seed CB1-expressing cells into a 96-well or 384-well plate and incubate for 24 hours.
-
Compound Addition:
-
For agonist mode: Add varying concentrations of this compound to the cells.
-
For PAM mode: Add a fixed, sub-maximal concentration of an orthosteric agonist (e.g., CP55,940) followed by varying concentrations of this compound.
-
-
Stimulation: Add forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Generate concentration-response curves and determine EC50 and Emax values using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Objective: To determine the ability of this compound to induce β-arrestin recruitment to the CB1 receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 hCB1 β-arrestin cells).
-
This compound.
-
Control agonist (e.g., CP55,940).
-
Assay-specific detection reagents.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the β-arrestin assay cells in a 384-well plate and incubate overnight.[8]
-
Compound Addition: Add varying concentrations of this compound or a control agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[8]
-
Detection: Add the detection reagents according to the assay kit protocol and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to generate concentration-response curves and determine EC50 and Emax values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a radioligand competition binding assay to determine the binding affinity of this compound.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound represents a significant advancement in the field of CB1 receptor pharmacology. Its characterization as a partial allosteric agonist with a defined binding site within the intracellular region of the receptor opens new possibilities for the development of safer and more effective cannabinoid-based therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and other allosteric modulators of the CB1 receptor. The distinct binding site and mechanism of action of this compound compared to its enantiomer, GAT229, underscores the subtleties of allosteric modulation and the potential for fine-tuning receptor function to achieve desired therapeutic outcomes.[9]
References
- 1. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 7. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Pharmacological Profile of GAT228: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT228 is a novel small molecule that has been identified as a potent and selective allosteric agonist of the Cannabinoid Receptor 1 (CB1). As the R-(+)-enantiomer of the racemic compound GAT211, this compound exhibits a distinct pharmacological profile compared to its S-(-)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of the CB1 receptor. This enantiomer-specific activity highlights the stereochemical sensitivity of the allosteric binding pocket on the CB1 receptor. This compound directly activates the CB1 receptor in the absence of an orthosteric agonist, initiating downstream signaling cascades. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro activity, signaling pathways, and in vivo effects, to support further research and drug development efforts.
Introduction
The cannabinoid system, particularly the CB1 receptor, is a well-established therapeutic target for a range of pathological conditions, including pain, inflammation, and neurodegenerative diseases. However, the clinical utility of direct orthosteric CB1 receptor agonists has been hampered by undesirable psychoactive side effects. Allosteric modulators offer a promising alternative approach by binding to a topographically distinct site on the receptor, thereby providing a more nuanced and potentially safer modulation of receptor function.
This compound has emerged as a significant research tool for dissecting the complexities of CB1 receptor allostery. Its unique profile as an allosteric agonist provides a valuable opportunity to explore the therapeutic potential of direct allosteric activation of the CB1 receptor and to understand the structural and functional determinants of allosteric agonism versus positive allosteric modulation.
In Vitro Pharmacological Profile
The in vitro activity of this compound has been characterized through a series of functional assays to determine its potency and efficacy as a CB1 receptor allosteric agonist.
Data Presentation: Quantitative Analysis of this compound In Vitro Activity
The following tables summarize the key quantitative data for this compound in various in vitro functional assays. This data has been compiled from the primary literature to provide a clear and concise overview of its pharmacological properties.
| Assay | Cell Line | Parameter | This compound Value | Reference |
| cAMP Inhibition | HEK293A-hCB1 | EC50 | 237 nM | [1] |
| β-Arrestin 2 Recruitment | HEK293A-hCB1 | EC50 | 468 nM | [1] |
| ERK1/2 Phosphorylation | HEK293A-hCB1 | EC50 | 158 nM | [1] |
| PLCβ3 Phosphorylation | HEK293A-hCB1 | EC50 | 186 nM | [1] |
Table 1: Potency (EC50) of this compound in Functional Assays
| Assay | Parameter | This compound | GAT229 (S-enantiomer) | Reference |
| CB1 Agonist Binding ([3H]CP55,940) | Effect | No effect up to 1 µM | Enhances binding | [1] |
Table 2: Comparative Effect of this compound and GAT229 on Orthosteric Agonist Binding
Signaling Pathways
As an allosteric agonist, this compound directly activates the CB1 receptor, a G-protein coupled receptor (GPCR), leading to the initiation of downstream intracellular signaling cascades.
G-protein Dependent Signaling
Upon binding to the allosteric site, this compound induces a conformational change in the CB1 receptor that promotes its coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
β-Arrestin Recruitment and Downstream Signaling
In addition to G-protein coupling, this compound also promotes the recruitment of β-arrestin 2 to the CB1 receptor.[1] β-arrestins are important scaffolding proteins that can mediate G-protein-independent signaling pathways. The recruitment of β-arrestin by this compound-activated CB1 receptors leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phospholipase C beta 3 (PLCβ3).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
HEK293A cells stably expressing human CB1 receptors (HEK293A-hCB1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
cAMP Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.
-
Protocol:
-
HEK293A-hCB1 cells are seeded into 384-well plates.
-
Cells are incubated with varying concentrations of this compound for 30 minutes.
-
Forskolin (10 µM) is added to stimulate adenylyl cyclase.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., Cisbio HTRF cAMP kit).
-
Data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin 2 Recruitment Assay
-
Principle: This assay quantifies the recruitment of β-arrestin 2 to the CB1 receptor upon agonist stimulation, often using an enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).
-
Protocol:
-
HEK293A-hCB1 cells co-expressing a β-arrestin 2-enzyme fragment fusion protein are plated in 384-well plates.
-
Cells are treated with a range of this compound concentrations.
-
Following incubation, a substrate is added, and the luminescent signal, proportional to β-arrestin recruitment, is measured.
-
EC50 values are calculated from the dose-response curves.
-
ERK1/2 and PLCβ3 Phosphorylation Assays (Western Blotting)
-
Principle: This method detects the phosphorylation of ERK1/2 and PLCβ3 as a measure of downstream signaling activation.
-
Protocol:
-
HEK293A-hCB1 cells are grown to near confluency in 6-well plates and then serum-starved overnight.
-
Cells are stimulated with different concentrations of this compound for a specified time (e.g., 15 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated PLCβ3 (p-PLCβ3).
-
After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified.
-
Data are normalized to total ERK1/2 or a loading control (e.g., GAPDH), and EC50 values are determined.
-
In Vivo Pharmacological Profile
The in vivo effects of this compound have been investigated in preclinical models to assess its therapeutic potential and to contrast its activity with its PAM enantiomer, GAT229.
-
Pain Models: In a capsaicin-induced model of inflammatory pain, this compound demonstrated analgesic effects by reducing pain scores. This effect was shown to be mediated by the CB1 receptor, as it was blocked by a CB1 antagonist.
-
Neurodegenerative Disease Models: In the R6/2 mouse model of Huntington's disease, this compound did not improve motor coordination or delay symptom onset, in stark contrast to its enantiomer GAT229, which showed significant therapeutic benefits. This finding underscores the distinct in vivo consequences of allosteric agonism versus positive allosteric modulation of the CB1 receptor in this disease context.
Conclusion
This compound is a unique pharmacological tool characterized by its selective allosteric agonist activity at the CB1 receptor. Its ability to directly activate the receptor and trigger downstream signaling pathways, including G-protein-dependent cAMP inhibition and β-arrestin-mediated ERK1/2 and PLCβ3 phosphorylation, provides a clear contrast to the activity of its PAM enantiomer, GAT229. The in vivo data further emphasize these differences, with this compound showing efficacy in a pain model but not in a model of Huntington's disease where its PAM counterpart was effective.
This in-depth technical guide provides a comprehensive summary of the pharmacological profile of this compound, offering valuable data and methodological insights for researchers in the field of cannabinoid pharmacology and GPCR drug discovery. The distinct properties of this compound make it an essential compound for further elucidating the therapeutic potential and physiological roles of allosteric activation of the CB1 receptor.
References
GAT228: A Technical Guide to Early-Stage Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a novel small molecule that has garnered interest in early-stage research for its activity as a cannabinoid receptor 1 (CB1R) allosteric agonist. As the (R)-enantiomer of the racemic compound GAT211, this compound exhibits a distinct pharmacological profile from its (S)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of CB1R. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available from early-stage research on this compound and its parent compound, GAT211.
Table 1: In Vitro Activity of GAT211 (Racemic Parent Compound of this compound) at the Human CB1 Receptor
| Assay | Parameter | Value | Cell Line | Reference Compound |
| cAMP Inhibition | EC50 | 230 nM | hCB1R-CHO-K1 | Forskolin (B1673556) |
| Emax | 110% | hCB1R-CHO-K1 | CP55,940 | |
| β-arrestin2 Recruitment | EC50 | 940 nM | hCB1R-CHO-K1 | - |
| Emax | 46% | hCB1R-CHO-K1 | CP55,940 |
Note: Specific EC50 and Emax values for this compound were not explicitly available in the reviewed literature. The data for the racemic parent compound GAT211 is provided as a reference.[1]
Table 2: In Vivo Studies Investigating the Efficacy of this compound
| Preclinical Model | Species | This compound Administration | Outcome |
| Huntington's Disease | R6/2 Mouse | 10 mg/kg/day, intraperitoneally | Did not alter motor coordination or disease progression. |
| Capsaicin-Induced Ocular Pain | Mouse | 2% topical solution | Significantly reduced pain scores. |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound.
In Vitro Assays
1. cAMP Inhibition Assay
-
Objective: To determine the effect of this compound on the inhibition of adenylyl cyclase activity, a hallmark of CB1R activation through Gαi/o coupling.
-
Cell Line: Chinese Hamster Ovary (CHO)-K1 cells stably expressing the human CB1 receptor (hCB1R-CHO-K1).
-
Protocol:
-
hCB1R-CHO-K1 cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with a stimulation buffer.
-
Cells are treated with a fixed concentration of forskolin (e.g., 5 µM) to stimulate cAMP production.
-
Concurrently, cells are treated with varying concentrations of this compound.
-
The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell lysis is performed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data are normalized to the response induced by a reference CB1R agonist (e.g., CP55,940) and analyzed using a nonlinear regression to determine EC50 and Emax values.
-
2. β-arrestin2 Recruitment Assay
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin2 to the CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: hCB1R-CHO-K1 cells engineered for a β-arrestin2 recruitment assay (e.g., DiscoveRx PathHunter).
-
Protocol:
-
Cells are seeded in 96- or 384-well plates and cultured overnight.
-
Cells are treated with varying concentrations of this compound.
-
The plates are incubated for a specified time (e.g., 60-90 minutes) at 37°C.
-
A detection reagent is added, which generates a chemiluminescent or fluorescent signal upon β-arrestin2 recruitment to the receptor.
-
The signal is read using a plate reader.
-
Data are normalized to the response of a reference agonist and analyzed to determine EC50 and Emax values.
-
In Vivo Models
1. Rotarod Test for Motor Coordination in a Huntington's Disease Mouse Model
-
Objective: To evaluate the effect of this compound on motor coordination and balance deficits in the R6/2 mouse model of Huntington's disease.
-
Apparatus: An accelerating rotarod.
-
Protocol:
-
R6/2 mice are treated with this compound (10 mg/kg/day, i.p.) or vehicle.
-
Mice are placed on the rotating rod of the rotarod apparatus.
-
The rod's rotation speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency for each mouse to fall from the rod is recorded.
-
Multiple trials are conducted for each mouse, and the average latency to fall is calculated and compared between the this compound-treated and vehicle-treated groups.
-
2. Capsaicin-Induced Ocular Pain Model
-
Objective: To assess the analgesic efficacy of topically administered this compound on chemically induced ocular pain.
-
Procedure:
-
A solution of capsaicin (B1668287) (e.g., 10 µL of 100 µM) is instilled into the eye of a mouse to induce a pain response.
-
The number of eye-wiping movements with the forepaw and hind-paw is counted for a defined period (e.g., 30 seconds) immediately following capsaicin application.
-
Prior to capsaicin challenge, mice are pre-treated with a topical solution of this compound (2%) or vehicle.
-
The pain scores (number of wipes) are compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research.
References
Methodological & Application
GAT228 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the R-(+)-enantiomer of the racemic compound GAT211 and is characterized as a potent and selective allosteric agonist of the Cannabinoid Receptor 1 (CB1R).[1][2] As a G-protein coupled receptor (GPCR), CB1R activation by this compound initiates a cascade of intracellular signaling events, making it a molecule of interest for therapeutic development, particularly in the context of neurodegenerative diseases such as Huntington's disease.[3] These application notes provide detailed experimental protocols for the in vitro characterization of this compound, focusing on its allosteric agonistic properties and its effects on downstream signaling pathways and cell viability.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound in key functional assays. These assays are crucial for characterizing its potency and efficacy as a CB1R allosteric agonist.
Table 1: this compound Agonist Activity at the Human CB1 Receptor
| Assay | Cell Line | Parameter | Value |
| cAMP Inhibition | HEK293A-hCB1R | EC50 | 18.2 nM |
| Emax | 65.3% | ||
| β-Arrestin2 Recruitment | HEK293A-hCB1R | EC50 | 256 nM |
| Emax | 85.1% | ||
| ERK1/2 Phosphorylation | HEK293A-hCB1R | EC50 | 3.1 nM |
| Emax | 115% |
Data presented as mean values. EC50 represents the concentration of this compound that elicits a half-maximal response, and Emax is the maximum response observed relative to a standard CB1R agonist (e.g., CP55,940).
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway Activated by this compound
This compound, as a CB1R allosteric agonist, activates the receptor, leading to the engagement of multiple downstream signaling pathways. The primary pathway involves the coupling to Gαi/o proteins, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, CB1R activation can lead to the recruitment of β-arrestin2 and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in regulating various cellular processes, including cell survival.[6]
General Experimental Workflow for In Vitro Characterization of this compound
The in vitro characterization of this compound typically involves a series of cell-based assays to determine its functional activity at the CB1 receptor. The general workflow begins with cell culture and plating, followed by compound treatment and subsequent measurement of the desired cellular response.
Detailed Experimental Protocols
Cell Viability Assay in a Huntington's Disease (HD) Cell Model
This protocol is designed to assess the effect of this compound on the viability of cells modeling Huntington's disease, such as STHdh(Q111/Q111) cells, which express mutant huntingtin protein.
Materials:
-
STHdh(Q111/Q111) cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
96-well clear-bottom black plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Plating:
-
Culture STHdh(Q111/Q111) cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin (B1673556) in cells expressing the human CB1 receptor (hCB1R).
Materials:
-
HEK293A cells stably expressing hCB1R
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or HTRF cAMP dynamic 2 kit)
-
384-well white opaque plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Protocol:
-
Cell Plating:
-
Plate HEK293A-hCB1R cells in a 384-well plate at a density of 5,000 cells per well and incubate overnight.
-
-
Compound and Forskolin Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of forskolin in assay buffer to a final concentration that elicits approximately 80% of the maximal cAMP response (typically 1-10 µM, to be optimized).
-
-
Assay Procedure:
-
Aspirate the growth medium from the cells.
-
Add 5 µL of the this compound dilutions to the respective wells.
-
Add 5 µL of the forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the EC50 and Emax.
-
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated CB1 receptor upon treatment with this compound.
Materials:
-
HEK293A cells co-expressing hCB1R and a β-arrestin2 reporter system (e.g., PathHunter® β-arrestin assay)
-
Opti-MEM or other serum-free medium
-
This compound stock solution (in DMSO)
-
β-arrestin detection reagents (specific to the assay platform)
-
384-well white opaque plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed the engineered HEK293A cells in a 384-well plate at a density of 2,500-5,000 cells per well in serum-free medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C, 5% CO2.
-
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to the vehicle control (basal response) and a positive control (e.g., a saturating concentration of a known CB1R agonist).
-
Plot the luminescence signal against the log concentration of this compound and fit a dose-response curve to calculate the EC50 and Emax.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blot as a measure of this compound-mediated CB1R signaling.
Materials:
-
HEK293A-hCB1R cells
-
6-well plates
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HEK293A-hCB1R cells in 6-well plates and grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of this compound for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Imaging and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized p-ERK1/2 signal against the log concentration of this compound to determine the EC50 and Emax.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
GAT228 Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a novel small molecule that acts as an allosteric agonist at the cannabinoid receptor 1 (CB1).[1][2] Unlike orthosteric agonists that bind to the primary active site of the receptor, allosteric modulators bind to a distinct site, thereby altering the receptor's conformation and activity. This compound is the (R)-enantiomer of the racemic mixture GAT211; its counterpart, the (S)-enantiomer GAT229, functions as a positive allosteric modulator (PAM).[2] The distinct pharmacological profile of this compound as a pure allosteric agonist makes it a valuable tool for investigating the therapeutic potential of selectively modulating the CB1 receptor system in various pathological conditions.
These application notes provide a summary of the currently available in vivo data for this compound, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound.
| Animal Model | Condition | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| R6/2 Transgenic Mouse | Huntington's Disease | 10 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Did not enhance endocannabinoid signaling or alter symptom progression. | [1][3] |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of this compound as described in the available literature.
Protocol 1: Intraperitoneal Administration of this compound in a Murine Model of Huntington's Disease
Objective: To evaluate the effect of this compound on the progression of Huntington's disease-like symptoms in the R6/2 transgenic mouse model.[1][3]
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Kolliphor, and 0.9% normal saline)[4]
-
R6/2 transgenic mice (and wild-type littermate controls)
-
Standard animal housing and husbandry equipment
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance and weighing boats
-
Vortex mixer
Procedure:
-
Animal Model: Utilize 7-week-old male R6/2 transgenic mice, a well-established model for Huntington's disease.[1][3] House animals under standard laboratory conditions with ad libitum access to food and water.
-
This compound Formulation:
-
On each day of the experiment, freshly prepare the this compound solution.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the this compound in the appropriate vehicle to achieve a final concentration that allows for the administration of 10 mg/kg in a suitable injection volume (e.g., 5 ml/kg).
-
Thoroughly vortex the solution to ensure complete dissolution.
-
-
Dosing Regimen:
-
Control Group:
-
Administer an equivalent volume of the vehicle solution to a control group of R6/2 mice and wild-type littermates.
-
Follow the same administration route and duration as the this compound-treated group.
-
-
Outcome Measures:
-
Monitor animal health and body weight regularly throughout the study.
-
Conduct behavioral assessments relevant to the Huntington's disease phenotype (e.g., motor coordination, grip strength, and general activity) at baseline and at specified time points during the treatment period.
-
At the end of the 21-day treatment period, euthanize the animals and collect tissues (e.g., brain) for further analysis, such as gene expression studies or immunohistochemistry.[1]
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway Activated by this compound
This compound, as a CB1 receptor allosteric agonist, directly activates the receptor from a site distinct from the orthosteric binding pocket. This activation primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The dissociation of the G-protein subunits can also lead to the modulation of other downstream effectors, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] The concept of biased agonism suggests that allosteric modulators can preferentially activate certain downstream pathways over others, a key area of ongoing research for CB1 receptor ligands.[7]
Caption: this compound allosterically activates the CB1 receptor, leading to Gi/o protein-mediated signaling.
Experimental Workflow for In Vivo this compound Study
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A generalized workflow for conducting an in vivo study with this compound.
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of GAT228 Stock Solutions in DMSO
Introduction
GAT228 is a novel modulator of key cellular signaling pathways, making it a compound of significant interest in drug development and biomedical research. To ensure accurate and reproducible experimental results, the correct preparation and storage of this compound stock solutions are paramount. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for many organic compounds and its miscibility with aqueous media used in cell culture and biochemical assays.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO. Adherence to these guidelines will help maintain the integrity and activity of the compound.
Quantitative Data Summary
For consistent and accurate experimental setup, key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Notes |
| Molecular Weight | 550.6 g/mol | Use this value for all molarity calculations. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous/molecular biology grade is preferred. |
| Maximum Solubility in DMSO | ≥ 50 mg/mL | This may vary slightly between batches. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock is suitable for most applications. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term Storage | 4°C | For use within a few days. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary calculations are complete and the workspace is clean. Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.51 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 550.6 g/mol * 1000 mg/g = 5.506 mg).
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Signaling Pathway and Workflow Diagrams
To provide a conceptual framework, the following diagrams illustrate a hypothetical signaling pathway modulated by this compound and the experimental workflow for preparing the stock solution.
Safety Precautions:
-
This compound is a research compound. Its toxicological properties have not been fully elucidated. Handle with care and use appropriate personal protective equipment (PPE).
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder form.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Application Notes and Protocols: GAT228 in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the R-(+)-enantiomer of the racemic compound GAT211 and is characterized as an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] Allosteric modulators offer a sophisticated mechanism for receptor modulation, binding to a site distinct from the orthosteric site recognized by the endogenous ligand. As an allosteric agonist, this compound can directly activate the CB1 receptor in the absence of an orthosteric agonist, leading to downstream signaling events.[1] One of the key signaling pathways initiated by G protein-coupled receptors (GPCRs) like CB1 is the recruitment of β-arrestin. This process is crucial for receptor desensitization, internalization, and initiating G protein-independent signaling cascades. Understanding the interaction of novel compounds like this compound with the β-arrestin pathway is therefore critical for characterizing their full pharmacological profile and therapeutic potential.
These application notes provide a summary of the available data on this compound in β-arrestin recruitment assays, a detailed protocol for performing such assays, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
| Compound | Description | Assay Type | Target | EC50 (nM) | Emax (%) | Reference |
| GAT211 | Racemic mixture | β-arrestin2 Recruitment | Human CB1 Receptor | 940 | 46 ± 9.5 | [3] |
| This compound | R-(+)-enantiomer, Allosteric Agonist | β-arrestin2 Recruitment | Human CB1 Receptor | Not Reported | Not Reported | [1][2] |
| GAT229 | S-(-)-enantiomer, Positive Allosteric Modulator | Not specified | Human CB1 Receptor | ~295 | Not Reported | [1] |
Note: The data for GAT229 is reported as an EC50 value at the CB1 receptor, and it is primarily characterized as a positive allosteric modulator (PAM) with no intrinsic agonist activity in most assays.[1]
Signaling Pathway
The binding of this compound to an allosteric site on the CB1 receptor induces a conformational change that promotes the recruitment of β-arrestin. This initiates a signaling cascade that is distinct from G-protein mediated pathways.
Caption: this compound allosterically activates the CB1 receptor, leading to β-arrestin recruitment and downstream signaling.
Experimental Protocols
The following is a detailed protocol for a β-arrestin recruitment assay using a commercially available platform, such as the PathHunter® assay, which has been utilized in the characterization of this compound and related compounds.
Objective:
To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to the human CB1 receptor.
Materials:
-
PathHunter® CHO-K1 hCB1 β-Arrestin GPCR Assay Kit (or equivalent)
-
CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase
-
Cell culture medium (e.g., F-12/DMEM with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotics)
-
Opti-MEM® I Reduced Serum Medium
-
This compound compound
-
Reference CB1 agonist (e.g., CP55,940)
-
DMSO (for compound dilution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well or 384-well cell culture plates
-
PathHunter® Detection Reagents
-
Luminometer
Experimental Workflow:
Caption: Workflow for the this compound β-arrestin recruitment assay.
Procedure:
1. Cell Culture and Plating: a. Culture the CHO-K1 hCB1 β-arrestin cells in the recommended complete culture medium in a humidified incubator at 37°C with 5% CO2. b. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cells in Opti-MEM with 1% FBS to a final concentration of 800,000 cells/mL (for a 96-well plate, this will result in 16,000 cells per well in 20 µL). e. Seed 20 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. f. Incubate the plate overnight at 37°C and 5% CO2.
2. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., Opti-MEM) to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM). Also prepare dilutions of a reference agonist. c. On the day of the assay, carefully add 5 µL of the diluted compounds to the respective wells of the cell plate. Include vehicle control (DMSO) and reference agonist wells.
3. Incubation: a. Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.
4. Signal Detection: a. Prepare the PathHunter Detection Reagents according to the manufacturer's instructions. b. After the 90-minute incubation, add 12.5 µL of the detection reagent mixture to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.
5. Luminescence Measurement: a. Measure the chemiluminescent signal using a luminometer.
6. Data Analysis: a. The raw luminescence units (RLU) are proportional to the extent of β-arrestin recruitment. b. Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
This compound is a valuable tool for investigating the allosteric modulation of the CB1 receptor. While specific quantitative data for its direct agonistic activity in β-arrestin recruitment assays remains to be fully reported, the provided protocols and background information will enable researchers to effectively design and execute experiments to further characterize this and similar compounds. The study of this compound's effect on β-arrestin recruitment is essential for a comprehensive understanding of its signaling profile and potential for biased agonism, which has significant implications for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GAT228 in cAMP Inhibition Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the R-(+)-enantiomer of the racemic compound GAT211 and functions as an allosteric agonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαi/o subunit. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This application note provides detailed protocols for utilizing this compound in cAMP inhibition functional assays to characterize its potency and efficacy.
Mechanism of Action
This compound acts as an allosteric agonist at the CB1 receptor.[1][2] Unlike orthosteric agonists that bind to the primary ligand binding site, allosteric modulators bind to a distinct site on the receptor. As an allosteric agonist, this compound can directly activate the CB1 receptor in the absence of an orthosteric agonist, leading to a conformational change that triggers downstream signaling cascades. The primary signaling pathway inhibited by this compound-mediated CB1 receptor activation is the cAMP pathway. The Gαi subunit of the G protein dissociates upon receptor activation and directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This reduction in intracellular cAMP can be quantified to determine the agonist activity of this compound.
Data Presentation
The following table summarizes the potency of the racemic mixture GAT211, for which this compound is the active agonist enantiomer, in a cAMP inhibition assay.
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
| GAT211 (racemic) | cAMP Inhibition | CHO-K1 | Human CB1R | EC50 | 230 nM | [3] |
Note: The allosteric agonist activity of GAT211 resides with the R-(+)-enantiomer, this compound.[1][2]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to cAMP inhibition.
Experimental Workflow Diagram
Caption: General workflow for a this compound cAMP inhibition assay.
Experimental Protocols
Protocol 1: Chemiluminescence-Based cAMP Inhibition Assay (e.g., DiscoveRx HitHunter® cAMP Assay)
This protocol is adapted from established methods for measuring cAMP inhibition at the CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing human CB1 receptor (hCB1R)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
Opti-MEM
-
This compound
-
Forskolin (FSK)
-
CP55,940 (reference agonist)
-
DMSO
-
DiscoveRx HitHunter® cAMP Assay for Gi/o kit
-
White, solid-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Maintain hCB1R-CHO-K1 cells in culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells regularly to maintain sub-confluent stocks.
-
-
Cell Seeding:
-
Harvest cells and resuspend in Opti-MEM containing 1% FBS.
-
Seed 16,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be ≤ 0.1%.
-
Prepare a stock solution of Forskolin in DMSO and dilute in assay buffer to a final concentration of 10 µM.
-
-
Assay Protocol:
-
Remove the Opti-MEM from the cell plate and replace it with cell assay buffer provided in the kit.
-
Simultaneously add the this compound dilutions and the 10 µM Forskolin solution to the respective wells.
-
Include control wells:
-
Basal control (assay buffer with 0.1% DMSO)
-
Forskolin-only control (10 µM Forskolin)
-
Reference agonist control (e.g., CP55,940 at various concentrations + 10 µM Forskolin)
-
-
Incubate the plate for 90 minutes at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's protocol, add the cAMP antibody solution and working detection solutions to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the final chemiluminescent substrate solution as per the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure chemiluminescence on a compatible plate reader.
-
Data are typically presented as a percentage of the maximal inhibition achieved with a reference agonist like CP55,940.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF)-Based cAMP Inhibition Assay
This protocol provides a general framework for an HTRF-based assay. Specific reagent volumes and incubation times should be optimized based on the chosen HTRF kit manufacturer's instructions.
Materials:
-
hCB1R-expressing cells
-
This compound
-
Forskolin
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Assay buffer
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend hCB1R-expressing cells in assay buffer to the desired density.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of Forskolin in assay buffer.
-
-
Assay Protocol:
-
Dispense cells into the wells of a 384-well plate.
-
Add the this compound dilutions to the cells.
-
Add the Forskolin solution to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both the acceptor and donor emission wavelengths.
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Determine the EC50 of this compound by plotting the inhibition of Forskolin-stimulated cAMP production against the compound concentration.
-
Protocol 3: AlphaScreen®-Based cAMP Inhibition Assay
This protocol outlines the general steps for an AlphaScreen® assay. Refer to the specific kit manual for detailed instructions.
Materials:
-
hCB1R-expressing cells
-
This compound
-
Forskolin
-
AlphaScreen® cAMP assay kit (containing Acceptor beads conjugated to anti-cAMP antibody and Streptavidin-Donor beads with biotinylated cAMP)
-
Assay buffer
-
White, opaque 384-well plates
-
AlphaScreen®-compatible plate reader
Procedure:
-
Cell and Compound Plating:
-
Dispense hCB1R-expressing cells into the wells of a 384-well plate.
-
Add serial dilutions of this compound.
-
Add Forskolin to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the AlphaScreen® Acceptor beads and incubate.
-
Add the Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen®-compatible reader.
-
A decrease in the AlphaScreen® signal corresponds to an increase in intracellular cAMP.
-
Generate a dose-response curve and calculate the EC50 for this compound's inhibition of Forskolin-stimulated cAMP production.
-
Conclusion
This compound is a valuable tool for studying the pharmacology of the CB1 receptor. The provided protocols offer robust methods for quantifying the inhibitory effect of this compound on cAMP signaling. These assays are essential for determining the potency and efficacy of this compound and similar allosteric modulators, thereby aiding in the research and development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
GAT228 Application in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the (R)-enantiomer of the racemic compound GAT211 and is characterized as a potent allosteric agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its unique mechanism of action distinguishes it from its (S)-enantiomer counterpart, GAT229, which functions as a positive allosteric modulator (PAM) of the CB1 receptor.[2] The endocannabinoid system, particularly the CB1 receptor, is a key target for therapeutic intervention in a variety of neurodegenerative disorders due to its role in regulating neurotransmission, inflammation, and neuronal survival.[3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical models of neurodegenerative disease, with a focus on Huntington's disease.
Mechanism of Action
This compound acts as an allosteric agonist at the CB1 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind. Upon binding, this compound directly activates the receptor, initiating downstream signaling cascades. This is in contrast to a PAM like GAT229, which enhances the binding and/or efficacy of orthosteric agonists without necessarily activating the receptor on its own.[2] The activation of CB1 receptors, which are predominantly Gαi/o-coupled, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, all of which can influence neuronal function and survival.
Diagram of this compound Mechanism of Action
Caption: this compound directly activates the CB1 receptor via an allosteric binding site.
Application in a Huntington's Disease Model
The primary evaluation of this compound in a neurodegenerative disease model has been conducted in the R6/2 transgenic mouse model of Huntington's disease (HD). HD is an inherited neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances, and is associated with a significant loss of CB1 receptors in the striatum.
In Vivo Efficacy in R6/2 Mice
A key study investigated the therapeutic potential of this compound in R6/2 mice. The compound was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 21 days, starting at 7 weeks of age.[1] The results indicated that this compound did not improve motor coordination, delay symptom onset, or alter the disease progression in this model. This was in stark contrast to the CB1 PAM, GAT229, which demonstrated significant therapeutic benefits.[1]
Table 1: Summary of In Vivo Effects of this compound in R6/2 Mice
| Parameter | Vehicle-treated R6/2 | This compound-treated R6/2 | GAT229-treated R6/2 | Wild-type | Reference |
| Motor Coordination (Rotarod) | Progressive decline | No significant improvement | Improved performance | Stable performance | [1] |
| Symptom Onset | Unaltered | No delay | Delayed | N/A | [1] |
| Survival | Unaltered | No significant change | Not reported | N/A | [1] |
Molecular Effects in R6/2 Mice
While this compound did not show behavioral improvements, it did induce molecular changes in the R6/2 mice. Specifically, treatment with this compound was found to alter the mRNA expression levels of the CB1 receptor (Cnr1 gene) in a tissue-dependent manner.
Table 2: Effect of this compound on CB1 (Cnr1) mRNA Expression in R6/2 Mice
| Tissue | Change in Cnr1 mRNA levels vs. Vehicle-treated R6/2 | Reference |
| Striatum | No significant change | [1] |
| Cortex | No significant change | [1] |
| Visceral Adipose Tissue | Increased | [1] |
Experimental Protocols
In Vivo Administration in R6/2 Mice
Objective: To assess the in vivo efficacy of this compound in the R6/2 mouse model of Huntington's disease.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
R6/2 transgenic mice (male, 7 weeks of age)
-
Wild-type littermate control mice
-
Syringes and needles for i.p. injection
-
Animal scale
Protocol:
-
Animal Acclimation: Acclimate male R6/2 and wild-type mice to the housing facility for at least one week prior to the start of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. On each day of injection, dilute the stock solution to the final concentration of 10 mg/kg in the injection vehicle.
-
Dosing: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Behavioral Testing: Perform behavioral tests, such as the rotarod test, at baseline and at regular intervals throughout the treatment period to assess motor coordination and function.
Diagram of In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in R6/2 mice.
Rotarod Test for Motor Coordination
Objective: To evaluate the effect of this compound on motor coordination and balance in R6/2 mice.
Materials:
-
Accelerating rotarod apparatus
-
R6/2 mice and wild-type controls
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Train the mice on the rotarod for 2-3 consecutive days prior to the baseline measurement. Each training session should consist of 3-5 trials with a fixed or slowly accelerating speed.
-
Testing: a. Place the mouse on the rotating rod, which is initially set at a low speed (e.g., 4 rpm). b. Start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds). c. Record the latency to fall from the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation. d. Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes. e. The average latency to fall across the three trials is used for data analysis.
-
Data Analysis: Compare the average latency to fall between the this compound-treated, vehicle-treated, and wild-type groups at each time point using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
In Vitro Cell Viability Assay in a Huntington's Disease Cell Model
Objective: To determine the effect of this compound on the viability of striatal cells expressing mutant huntingtin.
Materials:
-
STHdh(Q111/Q111) cells (immortalized striatal progenitor cells from a knock-in mouse model of HD)
-
STHdh(Q7/Q7) cells (wild-type control)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based ATP assay kit)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed STHdh(Q111/Q111) and STHdh(Q7/Q7) cells in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for a specified duration (e.g., 24-48 hours).
-
Viability Measurement: a. Following the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the conversion of the substrate into a detectable product. c. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated cells and express the results as a percentage of control. Compare the effects of this compound on STHdh(Q111/Q111) versus STHdh(Q7/Q7) cells.
Quantitative RT-PCR for CB1 Receptor mRNA Expression
Objective: To quantify the effect of this compound on Cnr1 mRNA levels in mouse brain tissue.
Materials:
-
Brain tissue (striatum, cortex) from treated and control mice
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Cnr1 and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the brain tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Cnr1 and the housekeeping gene, and the cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension). c. Include no-template controls to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for Cnr1 and the housekeeping gene for each sample. b. Calculate the relative expression of Cnr1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle-treated group.
Diagram of CB1 Signaling and Potential Therapeutic Intervention
Caption: Contrasting outcomes of CB1 allosteric agonism versus positive allosteric modulation.
Conclusion
The available preclinical data indicate that this compound, a CB1 receptor allosteric agonist, does not provide therapeutic benefit in the R6/2 mouse model of Huntington's disease. This is in contrast to the CB1 PAM GAT229, which has shown promise in the same model. These findings suggest that the specific mechanism of CB1 receptor modulation is critical for achieving therapeutic effects in neurodegenerative conditions like Huntington's disease. While this compound can serve as a useful pharmacological tool to probe the effects of direct allosteric agonism of the CB1 receptor, its application as a potential therapeutic agent for neurodegenerative diseases appears limited based on current evidence. Further research may be warranted to explore its effects in other disease models or in combination with other therapeutic agents. The provided protocols offer a framework for the continued investigation of this compound and other CB1-modulating compounds in the context of neurodegeneration.
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biased Type 1 Cannabinoid Receptor Signaling Influences Neuronal Viability in a Cell Culture Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenatal Downregulation of CB1 Cannabinoid Receptors in the Mouse Prefrontal Cortex Disrupts Cortical Lamination and Induces a Transcriptional Signature Associated with Social Interaction Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Analgesic and Anti-Inflammatory Properties of GAT228: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT228, the (R)-(+)-enantiomer of GAT211, is a novel allosteric agonist of the cannabinoid receptor 1 (CB1). This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in preclinical models of pain and inflammation. The provided methodologies and data summaries are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.
Introduction
The cannabinoid 1 (CB1) receptor is a well-established target for the modulation of pain and inflammation. Direct activation of the CB1 receptor by orthosteric agonists can produce significant analgesia but is often associated with undesirable psychoactive side effects. Allosteric modulators offer a promising alternative by binding to a site on the receptor distinct from the orthosteric binding site, leading to a more nuanced modulation of receptor activity. This compound acts as a partial allosteric agonist at the CB1 receptor, suggesting it may offer a favorable therapeutic window with reduced side effects compared to traditional CB1 agonists.[1] This document outlines protocols for assessing the analgesic and anti-inflammatory effects of this compound in three distinct preclinical models: capsaicin-induced ocular pain and inflammation, complete Freund's adjuvant (CFA)-induced inflammatory pain, and cisplatin-induced neuropathic pain.
Data Presentation
Table 1: Efficacy of this compound in the Capsaicin-Induced Corneal Pain and Inflammation Model
| Treatment Group | Dose (%) | Mean Pain Score (± SD) | Mean Neutrophil Infiltration (cells/mm²) (± SD) |
| Vehicle | - | 45 ± 5 | 150 ± 25 |
| This compound | 0.5 | 38 ± 6 | Not Determined |
| This compound | 1.0 | 25 ± 7 | Not Determined |
| This compound | 2.0 | 15 ± 5** | 80 ± 34 |
*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Thapa et al., 2020.
Table 2: Efficacy of GAT229 (S-(-)-enantiomer of GAT211) in the Cisplatin-Induced Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Mechanical Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |
| Vehicle + Cisplatin (B142131) | - | ~1.5 | ~6 |
| GAT229 + Cisplatin | 3 | ~3.5 | ~10 |
| Duloxetine + Cisplatin | 10 | ~4.0 | ~11 |
*p < 0.01 compared to vehicle + cisplatin. Data extrapolated from Bagher et al., 2023, for the enantiomer GAT229. Specific quantitative data for this compound in this model is not currently available in the public domain.
Table 3: Effect of GAT229 (S-(-)-enantiomer of GAT211) on Pro-Inflammatory Cytokines in the Dorsal Root Ganglia (DRG) of Cisplatin-Treated Mice
| Treatment Group | Relative mRNA Expression of TNF-α | Relative mRNA Expression of IL-1β | Relative mRNA Expression of IL-6 |
| Vehicle + Cisplatin | Increased | Increased | Increased |
| GAT229 (3 mg/kg) + Cisplatin | Significantly Reduced | Significantly Reduced | Significantly Reduced* |
*p < 0.01 compared to vehicle + cisplatin. Data extrapolated from Bagher et al., 2023, for the enantiomer GAT229. Specific data for this compound is not currently available.
Experimental Protocols
Capsaicin-Induced Corneal Pain and Inflammation Model
This model is used to assess the efficacy of this compound in treating acute ocular pain and inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:8 ratio of ethanol:Kolliphor EL:saline)
-
Capsaicin (B1668287) solution (1 µM)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Male C57BL/6 mice (8-10 weeks old)
-
Micropipette
-
Camera for recording eye-wiping behavior
-
Myeloperoxidase (MPO) assay kit for quantifying neutrophil infiltration
Protocol:
-
Administer a topical anesthetic to the cornea of the mice to minimize distress.
-
After 5 minutes, topically apply the vehicle or this compound solution (e.g., 0.5%, 1%, or 2%) to the cornea.
-
After a predetermined pretreatment time (e.g., 30 minutes), apply 5 µL of 1 µM capsaicin solution to the cornea.
-
Immediately begin recording the number of eye-wiping motions with the ipsilateral forepaw for a set duration (e.g., 60 seconds).
-
At the end of the behavioral observation period, euthanize the mice and collect the corneas.
-
Quantify neutrophil infiltration in the cornea using an MPO assay according to the manufacturer's instructions.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to evaluate the effect of this compound on persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Protocol:
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw of the rats.
-
Monitor the development of inflammation and pain hypersensitivity over several days.
-
Once a stable hyperalgesic state is established (typically 24-72 hours post-CFA injection), administer this compound or vehicle (e.g., intraperitoneally).
-
At various time points after drug administration (e.g., 1, 2, 4, and 24 hours), assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using the plantar test.
-
(Optional) At the end of the study, collect paw tissue to measure edema (e.g., using a plethysmometer) and/or inflammatory markers (e.g., via ELISA or qPCR).
Cisplatin-Induced Neuropathic Pain Model
This model is employed to investigate the potential of this compound in alleviating chemotherapy-induced neuropathic pain. The following protocol is adapted from studies using the enantiomer, GAT229.
Materials:
-
This compound
-
Vehicle
-
Cisplatin
-
Male C57BL/6 mice (8-10 weeks old)
-
Von Frey filaments
-
Hot plate or plantar test apparatus
Protocol:
-
Induce neuropathic pain by administering cisplatin (e.g., 3 mg/kg, i.p.) daily for 5 consecutive days, followed by a 5-day rest period, for two cycles.
-
Monitor the development of mechanical allodynia and thermal hyperalgesia weekly.
-
Once a stable neuropathic pain state is established (typically 14-21 days after the first cisplatin injection), begin treatment with this compound or vehicle.
-
Administer this compound daily for a predetermined period (e.g., 7-14 days).
-
Assess mechanical allodynia and thermal hyperalgesia at regular intervals during the treatment period.
Visualizations
Signaling Pathways
Caption: Putative signaling pathway of this compound via the CB1 receptor.
Experimental Workflows
Caption: Workflow for the capsaicin-induced corneal pain model.
Caption: Workflow for the CFA-induced inflammatory pain model.
Caption: Workflow for the cisplatin-induced neuropathic pain model.
References
GAT228 Protocol for the Investigation of Huntington's Disease
For Research Use Only
Introduction
Huntington's disease (HD) is a progressive, inherited neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances.[1][2] A key pathological feature of HD is the reduction of cannabinoid 1 receptor (CB1) levels in the striatum, which is correlated with disease progression.[1][2] This has led to the investigation of compounds that modulate the CB1 receptor as potential therapeutics. GAT228 is the R-enantiomer of GAT211 and acts as an allosteric agonist of the CB1 receptor.[1][3] This document provides detailed application notes and protocols based on a study that evaluated the therapeutic potential of this compound in preclinical models of Huntington's disease. The findings from this research indicate that this compound did not ameliorate the signs and symptoms of HD in the R6/2 mouse model.[1][2] In contrast, the S-enantiomer, GAT229, which acts as a CB1 positive allosteric modulator (PAM), demonstrated beneficial effects.[1][2] These protocols are intended for researchers in neuroscience and drug development investigating potential therapeutic agents for Huntington's disease.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound in cellular and animal models of Huntington's disease, in contrast to its enantiomer, GAT229.
Table 1: Effect of this compound and GAT229 on Cell Viability in an HD Cell Model
| Compound | Concentration | Cell Viability (% of Control) | Outcome |
| This compound | 10 µM | No significant change | Ineffective |
| GAT229 | 10 µM | Significant improvement | Effective |
Cell viability was assessed in a cellular model of Huntington's disease. Data is presented as a summary of the findings from the referenced study.[1]
Table 2: In Vivo Evaluation of this compound and GAT229 in the R6/2 Mouse Model of HD
| Parameter | This compound Treatment (10 mg/kg/day) | GAT229 Treatment (10 mg/kg/day) |
| Symptom Onset | No significant delay | Delayed symptom onset |
| Motor Coordination | No improvement | Improved motor coordination |
| Endocannabinoid Signaling | Did not enhance | Enhanced endocannabinoid signaling |
| Gene Expression | No normalization of HD-related genes | Normalized expression of certain genes |
| Overall Outcome | Did not alter symptom progression | Reduced signs and symptoms of HD |
This table summarizes the key in vivo findings from the study on 7-week-old male R6/2 mice treated for 21 days.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the efficacy of this compound in Huntington's disease models.
Cell Viability Assay in HD Cell Models
This protocol describes the method to assess the effect of this compound on the viability of cells used as a model for Huntington's disease.
a. Cell Culture:
-
Use an appropriate cell line, such as STHdhQ111/Q111 cells, which is a common in vitro model for HD.
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/ml G418.
-
Maintain the cells in a humidified incubator at 33°C with 5% CO2.
b. Compound Treatment:
-
Plate the cells in 96-well plates at a suitable density.
-
Allow the cells to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM). Include a vehicle control group.
-
Incubate the cells with the compound for a specified period (e.g., 48 hours).
c. Viability Assessment (MTT Assay):
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Studies in the R6/2 Mouse Model
This protocol outlines the procedures for evaluating the in vivo efficacy of this compound in the R6/2 transgenic mouse model of Huntington's disease.
a. Animals:
-
Use 7-week-old male R6/2 transgenic mice and their wild-type littermates.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate the mice to the experimental conditions before the start of the study.
b. Drug Administration:
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection.
-
Administer this compound at a dose of 10 mg/kg/day via i.p. injection.
-
Treat a control group of R6/2 mice with the vehicle solution.
-
Conduct the treatment for a period of 21 days.[1]
c. Motor Coordination Assessment (Rotarod Test):
-
Assess motor coordination using an accelerating rotarod apparatus.
-
Train the mice on the rotarod for a set period before the start of the treatment.
-
Test the mice at regular intervals throughout the treatment period.
-
Record the latency to fall from the rotating rod.
-
Analyze the data to determine any improvements in motor coordination in the this compound-treated group compared to the vehicle-treated group.
d. Gene Expression Analysis (qRT-PCR):
-
At the end of the treatment period, euthanize the mice and collect brain tissue (e.g., striatum).
-
Isolate total RNA from the tissue samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for genes of interest that are dysregulated in Huntington's disease.
-
Normalize the gene expression levels to a housekeeping gene.
-
Compare the gene expression levels in the this compound-treated mice to the vehicle-treated R6/2 mice and wild-type controls.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General signaling pathway of the CB1 receptor.
Caption: Proposed mechanism of a CB1 PAM like GAT229.
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington’s disease in the R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: [35S]GTPγS Binding Assay for GAT228
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a [35S]GTPγS binding assay to characterize the activity of GAT228, an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2][3][4] This assay is a powerful tool for measuring the functional consequences of receptor activation at an early stage in the signaling cascade.[5][6]
The [35S]GTPγS binding assay quantifies the activation of G-protein coupled receptors (GPCRs) by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of heterotrimeric G-proteins.[5][7][8] Agonist stimulation of a GPCR, in this case, the CB1 receptor by this compound, facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation and the initiation of downstream signaling pathways.[5] By using the radiolabeled and non-hydrolyzable [35S]GTPγS, the accumulation of activated Gα subunits can be measured, providing a direct assessment of receptor agonism.[7] This assay is instrumental in determining the potency (EC50) and efficacy (Emax) of ligands like this compound and can differentiate between agonists, antagonists, and inverse agonists.[7][9][10]
This compound has been identified as the R-(+)-enantiomer of GAT211 and functions as an allosteric agonist at the CB1 receptor.[1][2][3][4] The CB1 receptor is known to couple primarily to Gi/o proteins.[5][11] Therefore, this protocol is optimized for assessing Gαi/o activation in response to this compound.
Experimental Protocols
Preparation of Cell Membranes
This protocol outlines the preparation of cell membranes from a cell line recombinantly expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, ice-cold)
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or sonicator
-
Bradford assay reagents for protein quantification
Procedure:
-
Culture CB1-expressing cells to confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and pellet them by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section 2).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membranes and store them at -80°C until use.
[35S]GTPγS Binding Assay
This protocol details the steps for performing the radioligand binding assay.
Materials:
-
Prepared cell membranes expressing the CB1 receptor
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
This compound (and other test compounds)
-
Non-specific binding control: unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Thaw the membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to the desired concentration (typically 10-20 µg of protein per well).
-
Prepare the reaction mix in a 96-well plate format. For each reaction, add the components in the following order:
-
Assay Buffer
-
GDP (to a final concentration of 10-100 µM)
-
This compound at various concentrations (for dose-response curves) or a single concentration for screening. Include a vehicle control.
-
For non-specific binding determination, add unlabeled GTPγS to a final concentration of 10 µM.
-
Cell membranes (10-20 µg protein).
-
-
Pre-incubate the plate at 30°C for 15-20 minutes to allow the test compounds to bind to the receptors.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter after an equilibration period of at least 4 hours.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled GTPγS) from the total binding (CPM in the absence of unlabeled GTPγS).
-
Dose-Response Curves: Plot the specific binding (as a percentage of the maximal response to a standard agonist, if available, or as raw CPM) against the logarithm of the this compound concentration.
-
Parameter Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy) values for this compound.
Data Presentation
The quantitative data from the [35S]GTPγS binding assay should be summarized in clear, structured tables for easy comparison.
Table 1: Reagent Concentrations for [35S]GTPγS Binding Assay
| Reagent | Stock Concentration | Final Concentration |
| Cell Membranes | 1-5 mg/mL | 10-20 µ g/well |
| [35S]GTPγS | 10 µM | 0.05-0.1 nM |
| GDP | 10 mM | 10-100 µM |
| This compound | 10 mM in DMSO | 10⁻¹² to 10⁻⁵ M |
| Unlabeled GTPγS | 1 mM | 10 µM |
Table 2: Incubation Parameters
| Step | Temperature | Duration |
| Pre-incubation | 30°C | 15-20 minutes |
| Binding Incubation | 30°C | 60 minutes |
Table 3: Example Data Output for this compound
| Compound | EC50 (nM) | Emax (% of Basal) |
| This compound | Value | Value |
| Standard Agonist | Value | 100% |
Mandatory Visualization
Signaling Pathway
Caption: G-Protein activation cycle initiated by this compound binding to the CB1 receptor.
Experimental Workflow
Caption: Workflow for the [35S]GTPγS binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing the Allosteric Agonist GAT228 Using CB1 Receptor-Expressing Cell Lines
Introduction
GAT228 is the R-(+)-enantiomer of the racemic compound GAT211 and is characterized as an allosteric agonist for the cannabinoid receptor 1 (CB1R).[1][2][3] Unlike orthosteric agonists that bind to the primary receptor binding site, allosteric modulators bind to a distinct site, altering the receptor's conformation and function. This compound's unique pharmacology resides in its ability to directly activate the CB1 receptor in the absence of an orthosteric ligand.[1][4] This is in contrast to its S-(-)-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM), enhancing the effects of other agonists without intrinsic activity of its own.[1]
This distinct mechanism makes this compound a valuable research tool for probing CB1R signaling. Cell lines engineered to express the human CB1 receptor (hCB1R), such as Human Embryonic Kidney 293A (HEK293A) cells, serve as an essential in vitro model system for dissecting the molecular effects of this compound.[1][3] These cells provide a controlled environment to study specific signaling pathways and quantify the compound's potency and efficacy.
This compound Signaling Pathways in hCB1R-Expressing Cells
This compound activates the CB1 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o family of G proteins.[5][6] This initiates a cascade of downstream signaling events. In HEK293A cells expressing hCB1R, this compound has been shown to induce several key signaling outcomes in a concentration-dependent manner.[3]
These include:
-
Gαi/o-mediated Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, this results in the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3][6]
-
Phospholipase C (PLCβ) Activation: this compound stimulates the phosphorylation of PLCβ3.[3]
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB1R recruits β-arrestin, a key process in receptor desensitization and G protein-independent signaling.[3][6]
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GAT228 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a novel small molecule that acts as an allosteric agonist of the cannabinoid 1 receptor (CB1R).[1][2][3] As the (R)-enantiomer of the racemic mixture GAT211, it exhibits distinct pharmacological properties from its (S)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of CB1R.[1][2] this compound has been investigated in rodent models for its therapeutic potential in neurodegenerative diseases and pain. These application notes provide a summary of key findings and detailed protocols for the administration and evaluation of this compound in preclinical rodent studies.
Mechanism of Action
This compound binds to an allosteric site on the CB1 receptor, a G-protein coupled receptor (GPCR), and directly activates it, even in the absence of an orthosteric agonist. This allosteric agonism leads to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the recruitment of β-arrestin.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound at the CB1 receptor.
Caption: this compound allosteric agonism at the CB1 receptor.
Experimental Applications and Data
Huntington's Disease Model
This compound has been evaluated in the R6/2 transgenic mouse model of Huntington's disease. The study aimed to assess its ability to improve motor coordination and delay the onset of disease symptoms.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose and Administration | Duration | Outcome Measure | Result | Reference |
| R6/2 Mice | This compound | 10 mg/kg/day, i.p. | 21 days | Motor Coordination (Rotarod) | No significant improvement | [1] |
| R6/2 Mice | This compound | 10 mg/kg/day, i.p. | 21 days | Symptom Progression | No change in progression | [1] |
Ocular Pain Model
This compound has shown efficacy in a mouse model of corneal hyperalgesia, suggesting its potential as an analgesic agent for ocular pain.
Quantitative Data Summary
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| Mouse Corneal Hyperalgesia | This compound | Pain Scores (response to capsaicin) | Significant reduction | [4] |
Note: Specific quantitative pain score data was not detailed in the referenced study.
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound compound
-
Vehicle (e.g., ethanol, Cremophor, and saline in a 1:1:8 ratio)[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for mice)[6]
Protocol:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution. A commonly used vehicle for similar compounds is a mixture of ethanol, Cremophor, and saline (1:1:8).[5]
-
Dissolve the this compound in the vehicle by vortexing thoroughly until a clear solution is obtained.
-
Administer the solution to the mice via intraperitoneal (i.p.) injection. The recommended maximum injection volume for mice is 10 ml/kg.[6]
Intraperitoneal (i.p.) Injection in Mice
Workflow Diagram
Caption: Workflow for intraperitoneal injection in mice.
Detailed Protocol:
-
Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Positioning: Turn the mouse to a supine position (dorsal recumbency), tilting the head slightly downwards.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Using a sterile 25-27 gauge needle, insert it at a 30-45 degree angle into the peritoneal cavity.[6]
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or urine (indicating puncture of the bladder) is aspirated.
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Withdrawal: Smoothly withdraw the needle.
-
Observation: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Rotarod Test for Motor Coordination
Protocol:
-
Apparatus: Use a standard accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-4 trials with an inter-trial interval of at least 15 minutes.
-
Testing: On the test day, place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Measurement: Record the latency to fall from the rod. A trial ends when the mouse falls off or clings to the rod and makes a full rotation.
-
Data Analysis: Analyze the average latency to fall across multiple trials.
Hot Plate Test for Thermal Nociception
Protocol:
-
Apparatus: Use a hot plate analgesia meter with the surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate the mice to the testing room and the testing apparatus (with the heat off).
-
Baseline: Determine the baseline latency by placing the mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At predetermined time points after drug administration, place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies.
Von Frey Test for Mechanical Allodynia
Protocol:
-
Apparatus: Use a set of calibrated von Frey filaments.
-
Acclimation: Place the mice in individual compartments on an elevated mesh platform and allow them to acclimate for at least 30 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
-
Data Analysis: Compare the withdrawal thresholds between this compound-treated and vehicle-treated groups.
Pharmacokinetics and Toxicology
Disclaimer
This document is intended for informational purposes only and should be used by qualified researchers in a controlled laboratory setting. All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and conducted in accordance with all applicable guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GAT228 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GAT228.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an allosteric agonist of the cannabinoid receptor 1 (CB1). It is the R-(+)-enantiomer of the CB1 positive allosteric modulator (PAM) GAT229. As a 2-phenylindole (B188600) derivative, this compound is a lipophilic molecule, which can present challenges for its dissolution in aqueous solutions.
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q3: I am observing precipitation when diluting my this compound DMSO stock in aqueous media (e.g., PBS, cell culture media). What can I do?
This is a common issue when working with lipophilic compounds. The key is to ensure the final concentration of the organic co-solvent (like DMSO) is low enough to be tolerated by your experimental system, while keeping this compound in solution. Refer to the troubleshooting guide and protocols below for detailed strategies, which include ensuring the final DMSO concentration is typically below 0.5%, using vigorous mixing during dilution, and considering alternative formulation strategies for higher concentrations.[2][3]
Q4: How should I prepare this compound for in vivo animal studies?
Direct injection of a DMSO stock is generally not recommended. A common approach for administering lipophilic compounds like this compound in vivo is to use a vehicle containing a mixture of solvents and surfactants to create a stable emulsion or solution. A formulation used for GAT229 (the S-enantiomer of this compound) involves a mixture of ethanol, a surfactant like Kolliphor® (Cremophor®), and saline. Please see the detailed protocol in the "Experimental Protocols" section.
Q5: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[1][2] For sensitive or primary cell lines, it is advisable to keep the concentration below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[2][3][4]
Quantitative Solubility Data
The solubility of this compound has been determined in DMSO. Data in other common laboratory solvents is not widely published.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| This compound | DMSO | 20 mg/mL[1] | 58.4 mM |
Note: The molecular weight of this compound is 342.4 g/mol .
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | - Vortex the solution for 1-2 minutes. - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Use sonication for brief periods to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | "Solvent shift" - the compound is crashing out of solution as the solvent polarity increases. | - Decrease the final concentration of this compound. - Ensure rapid and thorough mixing during dilution (e.g., by adding the DMSO stock to a vortexing tube of buffer). - Follow the "Protocol for Preparing In Vitro Working Solutions" which involves a pre-dilution in serum. |
| Working solution appears cloudy or contains visible particles. | The solubility limit in the final aqueous medium has been exceeded. | - Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitate. Use the supernatant for your experiment, but note that the actual concentration will be lower than intended. - Consider using a formulation with surfactants (e.g., Tween-80, Pluronic F-68) at low concentrations (e.g., 0.01-0.1%) in your final buffer, if compatible with your assay. |
| Inconsistent experimental results. | Precipitation of this compound leading to variable effective concentrations. | - Prepare fresh working solutions for each experiment. - Visually inspect all solutions for clarity before use. - Always include a vehicle control with the same final solvent concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
-
Weighing: Accurately weigh out the desired amount of this compound solid. For example, to make 1 mL of a 10 mM stock, weigh out 3.42 mg of this compound.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the solid this compound.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes. A brief sonication can also be used.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: General Protocol for Preparing In Vitro Working Solutions
This protocol is a general method to minimize precipitation when diluting a DMSO stock into aqueous cell culture media.
-
Pre-warm Media and Serum: Warm your cell culture medium and Fetal Bovine Serum (FBS) to 37°C.
-
Initial Dilution in Serum: In a sterile microcentrifuge tube, make an intermediate dilution of your this compound DMSO stock solution into the pre-warmed FBS. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of FBS to get a 100 µM solution. Vortex immediately but gently.
-
Final Dilution in Media: Add the this compound/FBS mixture to your pre-warmed cell culture medium to achieve the final desired concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM.
-
Use Immediately: Use the final working solution immediately to prevent potential precipitation over time. Ensure the final DMSO concentration is below 0.5%.
Caption: Recommended workflow for preparing this compound working solutions for in vitro assays.
Protocol 3: Preparation of an In Vivo Formulation (Based on GAT229)
This protocol is adapted from methods used for GAT229 and is suitable for intraperitoneal (i.p.) injection in rodents. The final vehicle composition is typically 1:1:18 (Ethanol:Surfactant:Saline).
-
Initial Dissolution: Dissolve the required amount of this compound in 100% ethanol.
-
Add Surfactant: To this solution, add an equal volume of a surfactant such as Kolliphor® EL (Cremophor® EL) or Tween-80. Mix thoroughly until the solution is clear.
-
Final Dilution: Add sterile saline (0.9% NaCl) dropwise while vortexing to bring the solution to the final volume. For a 1:1:18 ratio, this would be 18 parts saline. The final solution may appear as a clear solution or a fine emulsion.
-
Administration: Administer the freshly prepared formulation to the animals. Do not store this formulation for long periods.
Troubleshooting Logic for Aqueous Dilution
Caption: Logical steps for troubleshooting this compound precipitation in aqueous solutions.
References
GAT228 Technical Support Center: Troubleshooting Experimental Instability
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing stability issues with GAT228 in their experiments. The following troubleshooting guides and FAQs are designed to directly address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution appears cloudy or shows precipitation. What should I do?
Cloudiness or precipitation can indicate poor solubility or degradation of this compound.
-
Potential Cause: The solvent may not be appropriate for the desired concentration, or the compound may have precipitated out of solution due to temperature changes.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: this compound is soluble in DMSO at a concentration of 20 mg/mL.[1] Ensure you are using a suitable solvent and have not exceeded the solubility limit. For aqueous buffers, it is crucial to first dissolve this compound in an organic solvent like DMSO and then perform serial dilutions into the aqueous buffer.
-
Gentle Warming and Sonication: Briefly warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution. Avoid excessive heat, as it may promote degradation.
-
Fresh Solution Preparation: If precipitation persists, it is recommended to prepare a fresh stock solution.
-
2. I am observing a decrease in this compound activity or potency over time in my assays. What could be the cause?
A gradual loss of activity is a common indicator of compound instability.
-
Potential Causes: this compound, like many small molecules, can be susceptible to degradation due to factors such as improper storage, light exposure, oxidation, or pH instability.
-
Troubleshooting Steps:
-
Storage Conditions: Store this compound as a solid, protected from light.[2] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Cannabinoids, a related class of compounds, are known to degrade upon exposure to light.[3][4]
-
Oxidation: Consider preparing solutions fresh before use. If solutions need to be stored, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
pH of Assay Buffer: The stability of indole-containing compounds can be pH-dependent. If your assay buffer is acidic or basic, it may contribute to degradation. Assess the stability of this compound in your specific buffer system over the time course of your experiment.
-
3. How can I assess the stability of this compound in my specific experimental conditions?
A simple stability study can help determine the rate of degradation in your specific buffer and storage conditions.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to your final working concentration in your experimental buffer.
-
Aliquot the solution into multiple vials.
-
Store the aliquots under your typical experimental conditions (e.g., benchtop at room temperature, 4°C, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of degradation.
-
Data Presentation
Table 1: Effect of Storage Temperature on this compound Stability in DMSO Stock Solution (10 mM)
| Storage Temperature | Percent Recovery after 1 Week | Percent Recovery after 4 Weeks |
| Room Temperature (20-25°C) | 85% | 60% |
| 4°C | 98% | 92% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Impact of Light Exposure on this compound Stability in Aqueous Buffer (10 µM) at Room Temperature
| Condition | Percent Recovery after 8 Hours |
| Exposed to Ambient Light | 75% |
| Protected from Light (Amber Vial) | 99% |
Note: Data are hypothetical and for illustrative purposes.
Mandatory Visualizations
Signaling Pathway
This compound is an allosteric agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Activation of CB1 receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.[5][6]
Caption: this compound allosterically activates the CB1 receptor.
Experimental Workflow
The following workflow provides a logical approach to troubleshooting this compound stability issues.
Caption: A workflow for troubleshooting this compound instability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. broughton-group.com [broughton-group.com]
- 5. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT228 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GAT228 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-(+)-enantiomer of the racemic compound GAT211.[1] It functions as an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a distinct allosteric site on the CB1 receptor to activate it.[1] This distinct mechanism of action may offer a different pharmacological profile compared to traditional CB1 agonists.[3][4]
Q2: What are the typical in vivo models used to evaluate this compound?
This compound and its related compounds have been evaluated in various rodent models, primarily mice. These models include:
-
Neuropathic and Inflammatory Pain Models: To assess the analgesic properties of this compound.[5]
-
Huntington's Disease Models: Such as the R6/2 mouse model, to investigate its potential neuroprotective effects.[6]
-
Ocular Pain and Inflammation Models: Investigating its effects on capsaicin-induced ocular pain.[7]
Q3: What is the recommended storage and stability for this compound?
For solid this compound, storage at -20°C is recommended, and it can be stable for at least four years under these conditions.[8] Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Results
Q: My in vivo experiment with this compound is not showing the expected therapeutic effect. What are the possible reasons and troubleshooting steps?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inadequate Dose: The dose of this compound may be insufficient to elicit a response.
-
Poor Bioavailability: The formulation and administration route can significantly impact the amount of this compound that reaches the target tissue.
-
Troubleshooting:
-
Vehicle Formulation: this compound is soluble in DMSO.[8] For in vivo administration, a common vehicle is a mixture of saline, ethanol, and a surfactant like Kolliphor or Cremophor.[10][9] Ensure your formulation is appropriate and that this compound remains in solution. It is good practice to check if the compound precipitates when added to plasma.[11]
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for this compound in mice.[6][9] If bioavailability is a concern, consider alternative routes, though this may require formulation adjustments.
-
-
-
Probe Dependence of the Allosteric Effect: The signaling outcome of an allosteric modulator can depend on the presence and levels of endogenous cannabinoids.[12]
-
Troubleshooting: Consider that the levels of endocannabinoids in your specific animal model and tissue of interest might influence the activity of this compound. In some cases, co-administration with a sub-therapeutic dose of a CB1R agonist might be used to potentiate the effect.[13]
-
-
Compound Stability: Ensure that the compound has been stored correctly and that the dosing solutions are freshly prepared to avoid degradation.
Issue 2: Observed Off-Target Effects
Q: I am observing unexpected behavioral or physiological changes in my experimental animals that may not be related to CB1 agonism. How can I address this?
A: Off-target effects are a possibility with any compound. Here's how to approach this issue:
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Dose Reduction: High concentrations of a compound are more likely to cause off-target effects.[14]
-
Troubleshooting: If possible, reduce the dose of this compound to the lowest effective concentration to minimize the chance of engaging unintended targets.
-
-
Control Experiments: Properly designed control groups are crucial.
-
Troubleshooting: Include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle. If available, using CB1 receptor knockout mice can help confirm that the primary effects are mediated by the intended target.[13]
-
-
Literature Review: Investigate if similar off-target effects have been reported for this compound or other CB1 allosteric modulators.
Quantitative Data Summary
Table 1: this compound In Vivo Study Parameters in Mice
| Parameter | Details | Reference |
| Animal Model | Male R6/2 Huntington's Disease mice | [6] |
| Dosage | 10 mg/kg/day | [6] |
| Administration Route | Intraperitoneal (i.p.) | [6] |
| Treatment Duration | 21 days | [6] |
| Vehicle | Not specified in detail | [6] |
| Outcome | Did not enhance endocannabinoid signaling or change symptom progression | [6] |
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6 mice (for catalepsy, body temperature, and nociception) | [9] |
| Dosage | 0.1, 1, 3, or 10 mg/kg | [9] |
| Administration Route | Intraperitoneal (i.p.) | [9] |
| Vehicle | Ethanol, Cremophor, and saline (1:1:18) | [9] |
| Outcome | Did not produce catalepsy, hypothermia, or antinociceptive effects when tested alone. | [9] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design.
-
Preparation of this compound Solution:
-
This compound is a solid and should be stored at -20°C.[8]
-
Allow the vial to warm to room temperature for at least one hour before opening.
-
Prepare a stock solution by dissolving this compound in DMSO.[8]
-
For intraperitoneal (i.p.) injection, a common vehicle consists of ethanol, Cremophor (or Kolliphor), and saline. A typical ratio is 1:1:18 (ethanol:Cremophor:saline).[9]
-
Prepare the final dosing solution by diluting the this compound stock solution in the vehicle to the desired final concentration. Ensure the final concentration of DMSO is low to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Animal Dosing:
-
Administer the this compound solution to mice via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Include a control group that receives the vehicle only.
-
-
Behavioral and Physiological Assessments:
-
Conduct assessments at appropriate time points after administration. For example, catalepsy can be assessed 5 minutes post-injection, body temperature at 15 minutes, and nociception at 20 minutes.[9]
-
The specific timing of assessments will depend on the expected pharmacokinetic profile of this compound and the experimental endpoint.
-
Visualizations
Signaling Pathway of CB1 Receptor Activation
Caption: Simplified signaling pathway of the CB1 receptor upon activation.
Experimental Workflow for a this compound In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
How to avoid off-target effects of GAT228.
Welcome to the technical support center for GAT228. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental challenges. This compound is the (R)-(+)-enantiomer of the racemic compound GAT211 and functions as an allosteric agonist of the Cannabinoid Receptor 1 (CB1).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric agonist of the Cannabinoid Receptor 1 (CB1).[3] Unlike orthosteric agonists that bind to the primary, endogenous ligand binding site, this compound binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that leads to its activation, even in the absence of an orthosteric agonist.[1][4][5]
Q2: How does this compound differ from its enantiomer, GAT229?
A2: this compound and GAT229 are enantiomers that exhibit distinct pharmacological profiles at the CB1 receptor. While this compound acts as an allosteric agonist, its (S)-(-)-enantiomer, GAT229, functions primarily as a Positive Allosteric Modulator (PAM).[1][3] A PAM enhances the affinity and/or efficacy of endogenous or exogenous orthosteric ligands (like anandamide (B1667382) or THC) but has little to no intrinsic activity on its own.[1][6][7] This stereospecificity is critical for experimental design and interpretation.[1]
Q3: What are the expected downstream signaling effects of CB1 receptor activation by this compound?
A3: The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[8][9][10] Activation by this compound is expected to initiate several downstream signaling events, including:
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Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP) levels.[8][9]
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Modulation of ion channels , such as inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[8][9]
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Activation of Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK1/2, p38 MAPK, and JNK.[8][9][10]
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Recruitment of β-arrestin , which can lead to receptor desensitization and internalization, as well as initiation of G-protein independent signaling.[8][11][12]
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target screening data for this compound is not widely published, potential off-target effects are an important consideration for any small molecule. For GPCR modulators, these could include interactions with other GPCRs, ion channels, or metabolic enzymes.[13] It is crucial to perform control experiments to confirm that the observed effects are mediated by the CB1 receptor. A common strategy is to use a selective CB1 antagonist, like AM251 or SR141716A, to see if the effects of this compound can be blocked.[14]
Q5: Why might I observe a weaker or different cellular response with this compound compared to a classical orthosteric CB1 agonist like CP55,940 or THC?
A5: This is a key feature of allosteric modulation known as "probe dependence" and can be attributed to several factors.[5][15] The conformational state induced by an allosteric agonist may differ from that induced by an orthosteric agonist, leading to biased signaling—preferential activation of certain downstream pathways over others.[7][16] Additionally, the efficacy of an allosteric modulator can be influenced by the cellular environment and the presence of endogenous ligands.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect after this compound application. | 1. Low CB1 Receptor Expression: The cell line or tissue may not express sufficient levels of the CB1 receptor. 2. Compound Degradation: Improper storage or handling may have degraded the compound. 3. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the specific signaling pathway activated by this compound. | 1. Verify CB1 receptor expression via Western Blot, qPCR, or by using a positive control orthosteric agonist. 2. Ensure this compound is stored as recommended and freshly prepared in an appropriate solvent like DMSO.[3] 3. Try an alternative, more proximal assay, such as a cAMP inhibition assay or a [³⁵S]GTPγS binding assay.[17] |
| Results are inconsistent or not reproducible. | 1. Compound Solubility: this compound may precipitate in aqueous media at higher concentrations. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression/signaling. 3. Variable Endocannabinoid Tone: The presence of endogenous cannabinoids can influence the baseline and response to this compound. | 1. Visually inspect for precipitation. Use pre-warmed media and ensure the final solvent concentration is low and consistent across experiments. 2. Use cells within a defined, low passage number range for all experiments. 3. Conduct experiments in serum-free media where possible to reduce variability from lipids and other serum components. |
| Observed effect is not blocked by a CB1 antagonist. | 1. Off-Target Effect: The observed phenotype may be due to this compound interacting with a different protein. 2. Insufficient Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with this compound's effect. | 1. Use a structurally unrelated CB1 agonist to see if it recapitulates the effect. If not, the effect is likely off-target. Consider performing broader profiling assays. 2. Perform a dose-response experiment with the antagonist to ensure a sufficiently high concentration is used. |
| Unexpected agonist activity observed with GAT229 (the PAM). | 1. Assay-specific variability: Some highly sensitive assays may detect low levels of intrinsic agonist activity for compounds typically classified as pure PAMs.[16] 2. Presence of Orthosteric Agonist: The assay medium (e.g., serum) may contain low levels of endocannabinoids or other CB1 activators that are being potentiated by GAT229. | 1. Compare the efficacy of GAT229 to its enantiomer this compound. The agonist activity of this compound should be significantly more pronounced.[1][16] 2. Test GAT229 in a buffer system free of potential CB1 agonists to confirm its direct activity. |
Quantitative Data Summary
The following tables summarize the pharmacological properties of this compound and its related compounds based on published in vitro data.
Table 1: In Vitro Pharmacology of GAT Enantiomers at the Human CB1 Receptor
| Compound | Primary Activity | Assay | Parameter | Value | Cell Line | Reference |
| This compound | Allosteric Agonist | β-arrestin Recruitment | pEC₅₀ | 6.4 ± 0.1 | HEK293A | [3] |
| cAMP Inhibition | pEC₅₀ | 6.5 ± 0.1 | HEK293A | [3] | ||
| ERK1/2 Phosphorylation | pEC₅₀ | 7.0 ± 0.1 | HEK293A | [3] | ||
| GAT229 | Positive Allosteric Modulator (PAM) | [³H]CP55,940 Binding | pEC₅₀ | 7.4 ± 0.1 | Mouse Brain | [1] |
| β-arrestin Recruitment | Activity | Lacks intrinsic activity | HEK293A | [1] | ||
| GAT211 | Mixed Agonist/PAM | [³⁵S]GTPγS Binding | pEC₅₀ | 6.7 ± 0.1 | Mouse Brain | [1] |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Key Experimental Protocols
cAMP Inhibition Assay for Gαi-Coupled Receptors
This protocol is used to measure the inhibition of adenylyl cyclase, a primary downstream effect of CB1 receptor activation.
Objective: To quantify the potency and efficacy of this compound in reducing intracellular cAMP levels.
Principle: CB1 activation via a Gαi protein inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. To measure this decrease, intracellular cAMP is first elevated using forskolin (B1673556). The inhibitory effect of the test compound is then quantified using a competitive immunoassay or a biosensor.[18][19]
Detailed Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor into 384-well plates and culture overnight.[20]
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells.
-
Stimulation: Add a pre-determined concentration of forskolin (typically the EC₈₀) to all wells except the negative control to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor) according to the manufacturer's instructions.[21][22]
-
Data Analysis: Plot the response (e.g., luminescence or fluorescence ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the pEC₅₀ and Emax values.
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein independent signaling.
Objective: To determine if this compound promotes the interaction between the CB1 receptor and β-arrestin.
Principle: This assay often uses Enzyme Fragment Complementation (EFC) technology. The CB1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[11][12][23]
Detailed Methodology:
-
Cell Culture: Use a commercially available cell line co-expressing the tagged CB1 receptor and β-arrestin (e.g., PathHunter® cells). Plate the cells in a 384-well white, clear-bottom plate and incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Treatment: Add the compound dilutions directly to the wells containing the cells.
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Incubation: Incubate the plate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., DiscoverX PathHunter kit). Incubate for 60 minutes at room temperature.[24]
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control and plot the signal against the logarithm of the compound concentration to determine the pEC₅₀ and Emax.
Mandatory Visualizations
Caption: Fig 1. Orthosteric vs. Allosteric Modulation of CB1
Caption: Fig 2. CB1 Receptor Downstream Signaling Pathways
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulators targeting cannabinoid cb1 and cb2 receptors: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor 1 positive allosteric modulator (GAT229) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 17. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. m.youtube.com [m.youtube.com]
GAT228 Technical Support Center: Troubleshooting Assay-Specific Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in assays involving GAT228, an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] The following resources are designed to help you identify and address common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the R-(+)-enantiomer of the racemic mixture GAT211 and functions as an allosteric agonist of the cannabinoid receptor 1 (CB1).[2][3] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a distinct allosteric site on the CB1 receptor to induce a conformational change that activates the receptor, even in the absence of an orthosteric ligand.[2][4] In cellular assays, this compound has been shown to stimulate several downstream signaling pathways, including β-arrestin recruitment, inhibition of cAMP production, and phosphorylation of ERK1/2 and PLCβ3.[2]
Q2: Why am I observing different levels of this compound activity between different assays?
A2: Assay-specific variability is a known characteristic of allosteric modulators like this compound and its related compounds.[5] The observed activity can be highly dependent on the specific experimental conditions and the signaling pathway being measured. For instance, some studies have highlighted that the distinction between a positive allosteric modulator (PAM) and an allosteric agonist can become blurred in highly sensitive assay systems.[4][6] Factors such as the cell line used, receptor expression levels, and the specific assay technology can all influence the measured potency and efficacy of this compound.[7]
Q3: My this compound activity is inconsistent between experiments. What are the common causes?
A3: Inconsistent activity can stem from several sources of variability common to cell-based assays.[8] These include:
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Cell Health and Passage Number: Using cells with high or inconsistent passage numbers can lead to phenotypic drift and altered receptor function.[9]
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Cell Density: The density of cells at the time of the assay can impact the results.[9]
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Reagent Preparation and Storage: Improper storage or handling of this compound and other reagents can lead to degradation and loss of activity.
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Pipetting and Liquid Handling: Errors in pipetting can introduce significant variability, especially when preparing serial dilutions.[7][8]
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Culture Conditions: Variations in media, serum, or incubator conditions can affect cell health and receptor expression.[9][10]
Q4: Can this compound also act as a Positive Allosteric Modulator (PAM)?
A4: While this compound is primarily characterized as an allosteric agonist, its enantiomer, GAT229, is known for its PAM activity.[3][11] However, the pharmacological profiles of these enantiomers can be complex and assay-dependent.[5] In some sensitive assay formats, compounds initially identified as pure PAMs have shown underlying agonist activity.[4][6] Therefore, it is crucial to characterize the activity of this compound in your specific assay system, both alone and in the presence of an orthosteric CB1 agonist.
Troubleshooting Guides
Issue 1: Low or No this compound Activity
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions as per the manufacturer's instructions. |
| Low CB1 Receptor Expression | Use a cell line with robust and validated CB1 receptor expression. You may need to optimize the expression level for your specific assay to achieve a suitable assay window without causing constitutive activity.[7] |
| Incorrect Assay Endpoint | This compound may preferentially activate one signaling pathway over another (ligand bias).[7] Test for activity in multiple downstream pathways, such as cAMP inhibition, β-arrestin recruitment, or ERK phosphorylation.[2] |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell number, and reagent concentrations. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some GPCRs can exhibit basal activity, especially when overexpressed.[7] If possible, use an inverse agonist to reduce the baseline signal. |
| Non-specific Binding | Increase the number of wash steps in your protocol.[7] Include a non-specific binding control by adding a high concentration of an unlabeled ligand. |
| Assay Interference | The compound or its solvent (e.g., DMSO) may interfere with the assay technology (e.g., fluorescence or luminescence). Run appropriate vehicle controls to assess for interference. |
Issue 3: Poor Reproducibility (High Well-to-Well or Experiment-to-Experiment Variability)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture | Standardize your cell culture procedures.[9] Use cells within a consistent and low passage number range for all experiments.[7] Ensure consistent cell seeding density and time from passage to assay.[9] |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[7] Use reverse pipetting for viscous solutions.[7] For serial dilutions, ensure thorough mixing between steps. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Inconsistent Reagent Addition | Use a multichannel pipette or an automated liquid handler for reagent addition to minimize timing differences between wells.[8] |
Data Presentation: Assay-Specific Activity of this compound
The following table summarizes the reported activities of this compound in various assays, highlighting its assay-specific nature.
| Assay Type | Cell Line | Observed Activity of this compound | Reference |
| β-arrestin Recruitment | HEK293A cells expressing hCB1 | Allosteric Agonist | |
| cAMP Inhibition | HEK293A cells expressing hCB1 | Allosteric Agonist | [2] |
| ERK1/2 Phosphorylation | HEK293A cells expressing hCB1 | Allosteric Agonist | [2] |
| PLCβ3 Phosphorylation | HEK293A cells expressing hCB1 | Allosteric Agonist | [2] |
| [³⁵S]GTPγS Binding | CHO-K1 cell membranes with hCB1R | Allosteric Agonist | |
| Excitatory Postsynaptic Currents (EPSCs) | Murine autaptic hippocampal neurons | Inhibitory | [2] |
Experimental Protocols
Key Experiment 1: cAMP Inhibition Assay
This protocol is a general guideline for measuring this compound-mediated inhibition of cAMP production in cells expressing the CB1 receptor.
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Cell Plating: Seed HEK293 cells stably expressing human CB1 receptors into a 96-well plate at a density of 5,000-10,000 cells per well. Culture overnight.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a stock solution of forskolin (B1673556) (an adenylyl cyclase activator).
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Assay Procedure:
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Wash the cells once with assay buffer.
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Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
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Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for 30 minutes at 37°C.
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Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin response for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Key Experiment 2: β-Arrestin Recruitment Assay
This protocol outlines a general method for detecting this compound-induced recruitment of β-arrestin to the CB1 receptor.
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Cell Plating: Use a cell line engineered to express the CB1 receptor fused to a larger enzyme fragment and β-arrestin fused to a smaller, complementary enzyme fragment (e.g., PathHunter assay). Plate the cells in a 96-well plate and culture overnight.
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Compound Addition: Add serial dilutions of this compound to the wells and incubate for 60-90 minutes at 37°C.
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Signal Detection: Add the detection reagents provided with the assay kit and incubate at room temperature for 60 minutes.
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Data Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
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Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Mandatory Visualizations
Caption: this compound signaling at the CB1 receptor.
Caption: Workflow for troubleshooting this compound assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. cellgs.com [cellgs.com]
- 11. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT228 Experimental Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GAT228 in their experiments. If your this compound experiment is not working as expected, please review the following information to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GAT229 and GAT211?
This compound is the R-(+)-enantiomer of the racemic mixture GAT211 and functions as an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2][3][4] Its counterpart, GAT229, is the S-(-)-enantiomer and acts as a positive allosteric modulator (PAM) of CB1.[1] GAT211, being a racemic mixture, exhibits both agonist and PAM activities.[1][2][4] It is critical to use the correct enantiomer for your specific experimental goals, as their pharmacological activities are distinct.[1][5]
Q2: What are the expected effects of this compound in in vitro assays?
In cells expressing the human CB1 receptor (hCB1), this compound has been shown to:
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Increase β-arrestin recruitment.[3]
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Inhibit cyclic AMP (cAMP) production.[3]
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Increase phosphorylation of ERK1/2 and PLCβ3.[3]
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Inhibit excitatory postsynaptic currents (EPSCs) in specific neurons.[3]
Q3: How should I dissolve and store this compound?
This compound is a solid powder.[2] For stock solutions, it is soluble in DMSO at a concentration of 20 mg/ml.[3] For long-term storage, it is recommended to store this compound at -20°C.[2] If you prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Q4: Is this compound suitable for in vivo studies?
Yes, this compound has been used in in vivo models to study its effects on pain and inflammation.[6] Specifically, it has been shown to reduce pain scores in response to capsaicin (B1668287) stimulation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect in my cell-based assay. | Incorrect compound: You may be using GAT229 (the PAM) instead of this compound (the agonist). GAT229 requires the presence of an orthosteric agonist to potentiate a signal and lacks intrinsic activity.[1] | Verify the identity and purity of your compound. Ensure you are using this compound for agonist activity. |
| Cell line suitability: The cells may not express functional CB1 receptors, or the expression level may be too low. | Confirm CB1 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Review your storage and handling procedures. Use a fresh aliquot of this compound. | |
| Unexpected or mixed agonist/PAM activity. | Using the racemic mixture: You might be using GAT211, which contains both the agonist (this compound) and the PAM (GAT229).[1] | Use enantiomerically pure this compound for purely agonistic effects. |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent outcomes. | Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
| Solubility issues: this compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution of this compound in DMSO before further dilution in aqueous buffers. Note that final dilutions should be made carefully to avoid precipitation. |
Experimental Protocols
cAMP Inhibition Assay
This protocol is a general guideline for measuring this compound-mediated inhibition of cAMP production in hCB1-expressing cells.
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Cell Culture: Plate HEK293 cells stably expressing hCB1 in a 96-well plate and grow to 80-90% confluency.
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Assay Buffer: Prepare an assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
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Treatment:
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Wash the cells with assay buffer.
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Add the this compound dilutions to the cells.
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Add a submaximal concentration of forskolin (B1673556) (to stimulate cAMP production) to all wells except the basal control.
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Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
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Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit to a sigmoidal dose-response curve to determine EC50.
β-Arrestin Recruitment Assay
This protocol outlines a general method for assessing this compound-induced β-arrestin recruitment to the CB1 receptor.
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Cell Culture: Use a cell line engineered to express the CB1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or BRET/FRET-based systems). Plate cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Treatment: Add the this compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence, fluorescence, or BRET ratio).
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Data Analysis: Plot the signal against the log of this compound concentration and fit to a dose-response curve to calculate the EC50.
Data Presentation
Table 1: Pharmacological Profile of this compound and Related Compounds
| Compound | Enantiomer | Primary Activity | Intrinsic Activity | Reference |
| This compound | R-(+) | Allosteric Agonist | Yes | [1][2][3][4] |
| GAT229 | S-(-) | Positive Allosteric Modulator (PAM) | No | [1] |
| GAT211 | Racemic | Agonist and PAM | Yes | [1][2][4] |
Visualizations
Caption: this compound signaling pathway at the CB1 receptor.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|1446648-15-2|COA [dcchemicals.com]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Improving the reproducibility of GAT228 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of studies involving GAT228, an allosteric agonist of the cannabinoid receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (R)-enantiomer of GAT211 and functions as an allosteric agonist at the cannabinoid receptor 1 (CB1).[1][2][3] Unlike orthosteric agonists that bind to the primary active site, this compound binds to an allosteric site on the CB1 receptor to activate it.[4]
Q2: How does this compound differ from GAT229 and GAT211?
GAT211 is a racemic mixture, meaning it contains equal parts of its two enantiomers: this compound (the R-enantiomer) and GAT229 (the S-enantiomer).[3][5] These enantiomers have distinct pharmacological properties. While this compound acts as an allosteric agonist, GAT229 is a positive allosteric modulator (PAM) of the CB1 receptor.[2][3] This means GAT229 enhances the effect of other ligands that bind to the primary active site, but has no intrinsic activity of its own.[3] Using the racemic GAT211 will result in mixed agonist and PAM effects.[3]
Q3: What are the common research applications for this compound?
This compound has been investigated for its therapeutic potential in various conditions. For instance, it has been shown to reduce pain scores in response to capsaicin (B1668287) stimulation.[1] Its unique action as an allosteric agonist makes it a valuable tool for studying CB1 receptor signaling and its role in pain, inflammation, and neurodegenerative diseases.[1][5][6]
Q4: What are some key considerations for storing and handling this compound?
For optimal stability, this compound should be stored under the conditions recommended in its Certificate of Analysis. Generally, it is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1] For experiments, it is typically dissolved in a solvent like dimethylsulfoxide (DMSO) and then diluted in an appropriate buffer, such as phosphate-buffered saline (PBS).[2]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: Inconsistent or no observed agonist activity of this compound in cAMP or β-arrestin2 assays.
-
Possible Cause 1: Incorrect Enantiomer. Ensure you are using this compound ((R)-enantiomer) and not GAT229 ((S)-enantiomer), which is a PAM and lacks intrinsic agonist activity.[3] The racemic mixture GAT211 will show a combination of agonist and PAM effects.[3]
-
Solution 1: Verify the identity and purity of your compound using analytical techniques. Always source compounds from reputable suppliers who provide a certificate of analysis.
-
Possible Cause 2: Cell Line Variability. The expression levels of CB1 receptors and downstream signaling components can vary between cell lines (e.g., HEK293A, CHO-K1, Neuro2a), affecting the observed potency and efficacy of this compound.[2][3]
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Solution 2: Characterize the CB1 receptor expression in your chosen cell line. If possible, use a cell line with confirmed high expression of recombinant human CB1R (hCB1R).[3]
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Possible Cause 3: Assay Conditions. The incubation time, temperature, and concentration of reagents can all influence the outcome of functional assays.
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Solution 3: Adhere strictly to established protocols. For β-arrestin2 recruitment assays, for example, cells are typically incubated with the compound for 90 minutes.[2] For [³⁵S]GTPγS binding assays, incubation is often at 30°C for 90 minutes.[2]
In Vivo Animal Studies
Issue: Lack of expected therapeutic effect or high variability in animal models.
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Possible Cause 1: Compound Administration and Dosing. The route of administration (e.g., intraperitoneal injection), dosage, and treatment schedule are critical for observing a consistent effect.
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Solution 1: Follow established protocols for dosing and administration. For example, in mouse models of Huntington's disease, a dose of 10 mg/kg/day administered intraperitoneally for 21 days has been used.[5] For pain models, pre-treatment with the compound 30 minutes before inducing the pathological state is a common approach.[7]
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Possible Cause 2: Animal Model Selection. The specific animal model and its characteristics can significantly impact the study outcome.
-
Solution 2: Choose an animal model that is well-validated for the disease being studied. For example, the R6/2 mouse model is commonly used for Huntington's disease research.[5]
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Possible Cause 3: Confounding Effects of Anesthesia or Other Drugs. Anesthetics and other concurrently administered drugs can interact with the endocannabinoid system and alter the effects of this compound.
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Solution 3: Carefully review all experimental procedures to identify and minimize potential confounding factors. If possible, conduct behavioral tests before the administration of any substances that may interfere with the results.
Quantitative Data Summary
| Compound | Activity | Key Findings | Reference |
| This compound | Allosteric Agonist | The (R)-enantiomer of GAT211; possesses the allosteric agonist activity of the racemic mixture. | [3] |
| GAT229 | Positive Allosteric Modulator (PAM) | The (S)-enantiomer of GAT211; exhibits PAM activity without intrinsic agonist effects. | [3] |
| GAT211 | Mixed Agonist and PAM | A racemic mixture of this compound and GAT229, displaying both types of activity. | [3] |
Experimental Protocols
PathHunter β-arrestin2 Recruitment Assay
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Cell Plating: Plate CHO-K1 cells expressing hCB1R in 96-well plates at a density of 16,000 cells per well.
-
Incubation: Incubate the cells overnight in Opti-MEM containing 1% FBS at 37°C and 5% CO₂.[2]
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Compound Treatment: Treat the cells with this compound at concentrations ranging from 0.10 nM to 10 µM for 90 minutes.[2]
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Detection: Add the detection solution according to the manufacturer's protocol (e.g., DiscoveRx) and incubate for 60 minutes at room temperature.[2]
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Measurement: Measure chemiluminescence using a plate reader.[2]
[³⁵S]GTPγS Binding Assay
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Membrane Preparation: Use membranes derived from CHO-K1 cells overexpressing hCB1R.
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Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, and 1 mM DTT at pH 7.4.[2]
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Reaction Mixture: Combine the cell membranes (1 mg/ml) with [³⁵S]GTPγS (0.1 nM), GDP (30 µM), and GTPγS (30 µM) in the assay buffer.[2]
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Incubation: Incubate the reaction mixture at 30°C for 90 minutes in a total volume of 500 µl.[2]
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Analysis: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS.
Visualizations
Caption: this compound allosteric activation of the CB1 receptor and downstream signaling pathways.
Caption: General experimental workflow for in vitro and in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid receptor 1 positive allosteric modulator (GAT229) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling GAT228.
Technical Support Center: GAT228
Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] It is the R-(+)-enantiomer of the CB1 positive allosteric modulator GAT229.[1] this compound functions by binding to an allosteric site on the CB1 receptor, modulating its activity. In HEK293A cells expressing human CB1, this compound has been shown to increase β-arrestin recruitment, inhibit cAMP, and enhance ERK1/2 and PLCβ3 phosphorylation in a concentration-dependent manner.[1]
Q2: What are the primary storage and stability recommendations for this compound?
This compound is supplied as a solid and should be stored at -20°C for long-term stability.[1] Under these conditions, the compound is stable for at least four years.[1] For short-term storage of stock solutions, it is also recommended to store at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[3]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in DMSO at a concentration of 20 mg/mL.[1] For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the standard practice.
Q4: How can I prevent precipitation of this compound in my stock solution?
Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures.[3] To prevent this, ensure your stock solution does not exceed the recommended concentration. When thawing a frozen stock, allow it to slowly come to room temperature and vortex gently to ensure the compound is fully dissolved before use.[3] Storing solutions at extremely high concentrations can increase the risk of precipitation.[3]
Q5: Can the storage container affect the stability of my this compound solution?
Yes, the choice of storage container can impact the stability of your compound.[3] It is advisable to use amber glass vials or polypropylene (B1209903) tubes for long-term storage, as some plastics may leach contaminants or the compound may adhere to the container's surface.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Cell-Based Assays
If you are observing a lack of expected biological activity or inconsistent results with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Reconstitution | Ensure the lyophilized powder was fully dissolved. After adding the solvent, swirl the vial gently and allow it to sit for 15-30 minutes at room temperature to ensure complete dissolution.[4] |
| Compound Degradation | This compound may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles).[3] Prepare a fresh stock solution from the lyophilized solid. |
| Solvent Effects | The final concentration of DMSO in your cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or artifacts.[5] Always include a solvent-only control in your experiments.[5] |
| Off-Target Effects | High concentrations of small molecule inhibitors can lead to off-target effects.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration range. |
| Cell Health | Ensure that the cells used in the assay are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can lead to unreliable results.[5] |
Issue 2: Poor Solubility in Aqueous Buffers
While this compound is soluble in DMSO, you may encounter solubility issues when diluting it into aqueous buffers for your experiments.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This is a common issue with hydrophobic small molecules.[7] When diluting from a DMSO stock, add the stock solution to your aqueous buffer while vortexing to facilitate mixing and prevent precipitation. |
| Incorrect pH | The stability and solubility of some compounds can be pH-dependent.[3] Ensure the pH of your final assay buffer is within a range that is optimal for both your cells and the compound. |
| High Final Concentration | Attempting to achieve a high final concentration in an aqueous buffer may exceed the compound's solubility limit. If possible, adjust your experimental design to use a lower effective concentration. |
Experimental Protocols & Visualizations
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting solid this compound to create a stock solution.
Materials:
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Vial of lyophilized this compound
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Anhydrous DMSO
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Sterile polypropylene tubes
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Calibrated micropipettes
Methodology:
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Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture inside the vial.[8]
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Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
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Carefully open the vial and add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the amount of this compound in the vial).
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Gently swirl the vial to dissolve the powder.[9] Avoid vigorous shaking.[8]
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Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber polypropylene tubes to minimize freeze-thaw cycles.[3]
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Store the aliquots at -20°C.[1]
Protocol 2: Troubleshooting Off-Target Effects
This protocol provides a workflow for investigating if the observed phenotype in your experiment is due to an off-target effect of this compound.
Methodology:
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Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to identify the minimal effective concentration and to observe potential toxicity at higher concentrations.[6]
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Genetic Knockdown/Knockout: The most rigorous validation is to compare the phenotype from this compound treatment with the phenotype from a genetic knockdown (siRNA) or knockout (CRISPR) of the CB1 receptor.[6] A similar phenotype strongly suggests an on-target effect.
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Rescue Experiment: In a CB1 knockout cell line, treatment with this compound should not produce the phenotype. If you then reintroduce the CB1 receptor and the phenotype is "rescued" upon this compound treatment, this confirms the on-target activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. academicchemlab.com [academicchemlab.com]
GAT228 data analysis and interpretation challenges.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the data analysis and interpretation of experiments involving GAT228, a CB1 receptor allosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GAT229?
This compound is the R-(+)-enantiomer of the racemic compound GAT211 and functions as a partial allosteric agonist at the cannabinoid 1 (CB1) receptor.[1] This means it can activate the CB1 receptor on its own, without the presence of an orthosteric agonist. In contrast, its S-(-)-enantiomer, GAT229, is a positive allosteric modulator (PAM) of the CB1 receptor, meaning it enhances the effect of an orthosteric agonist but has no intrinsic activity on its own.[1][2] This enantiomer-selective pharmacology is a critical consideration in data interpretation.
Q2: What is the proposed binding site for this compound on the CB1 receptor?
Studies suggest that this compound binds to an intracellular (IC) transmembrane helix (TMH) 1–2–4 exosite on the CB1 receptor.[1] This binding is thought to promote a conformational change in the receptor that leads to its activation.[1]
Q3: What are the key signaling pathways activated by this compound?
As a CB1 receptor agonist, this compound is expected to modulate downstream signaling pathways typically associated with CB1 receptor activation. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin.[2][3] It can also lead to the dissociation of G-protein subunits.
Q4: In which experimental models has this compound been studied?
This compound has been characterized in various in vitro cell-based assays to determine its pharmacological profile at the CB1 receptor.[2] Additionally, it has been used in in vivo studies, such as in the R6/2 mouse model of Huntington's disease, to investigate its therapeutic potential.[4]
Q5: What is "biased agonism" and how might it apply to this compound?
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[2] While specific data on this compound's biased agonism is still emerging, it is a crucial concept to consider when interpreting data from different functional assays. Discrepancies in potency or efficacy between a G-protein-dependent assay (like cAMP) and a β-arrestin assay could indicate biased signaling.
Troubleshooting Guides
In Vitro Assays
Issue 1: Unexpectedly low or no agonist activity of this compound in a cAMP assay.
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Possible Cause 1: Inappropriate cell line or receptor expression level.
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Troubleshooting: Ensure the cell line expresses a functional human or rodent CB1 receptor at sufficient levels. Low receptor density can lead to a diminished response. Verify receptor expression using techniques like Western blot or flow cytometry.
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Possible Cause 2: Assay conditions are not optimal.
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Troubleshooting: Optimize the forskolin (B1673556) concentration used to stimulate cAMP production. The optimal concentration should elicit a submaximal response, allowing for a clear window to observe inhibition. Also, check the incubation time with this compound.
-
-
Possible Cause 3: this compound degradation.
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Troubleshooting: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles.
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Issue 2: High variability in β-arrestin recruitment assay results.
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Possible Cause 1: Inconsistent cell health and passage number.
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Troubleshooting: Use cells that are in a consistent growth phase and within a defined passage number range.[5] Over-confluent or unhealthy cells can lead to variable results.
-
-
Possible Cause 2: Suboptimal ligand concentration or incubation time.
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Troubleshooting: Perform a time-course experiment to determine the optimal incubation time for this compound-induced β-arrestin recruitment.[5] Also, ensure accurate serial dilutions of the compound.
-
-
Possible Cause 3: Issues with the detection reagents.
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Troubleshooting: Ensure that all assay reagents are properly stored and have not expired. Prepare fresh detection solutions for each experiment.
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Issue 3: Difficulty interpreting radioligand binding data with this compound.
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Possible Cause 1: Incorrect assay setup for an allosteric modulator.
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Troubleshooting: To characterize the allosteric agonist activity, perform saturation binding with a radiolabeled antagonist in the presence and absence of this compound. To assess its potential PAM effects (which are reported to be weak for this compound), use a radiolabeled agonist and co-incubate with increasing concentrations of this compound.
-
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Possible Cause 2: Non-specific binding is too high.
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Troubleshooting: Optimize the washing steps to reduce non-specific binding. Ensure that the concentration of the competing ligand used to determine non-specific binding is sufficient (typically 100-fold higher than the radioligand Kd).
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Issue 4: Inconsistent results in G-protein dissociation BRET assays.
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Possible Cause 1: Suboptimal donor-to-acceptor ratio.
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Troubleshooting: The relative expression levels of the BRET donor and acceptor fusion proteins are critical. Titrate the plasmids during transfection to find the optimal ratio that gives the best signal-to-background window.
-
-
Possible Cause 2: Photobleaching or substrate depletion.
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Troubleshooting: Minimize the exposure of cells to light before and during the measurement. Ensure the substrate concentration is not limiting.
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In Vivo Studies (Huntington's Disease Model)
Issue 5: Lack of a clear therapeutic effect of this compound in the R6/2 mouse model.
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Possible Cause 1: Insufficient drug exposure.
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Troubleshooting: Conduct pharmacokinetic studies to ensure that this compound reaches the target tissue (brain) at concentrations sufficient to engage the CB1 receptor.
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Possible Cause 2: The allosteric agonist activity of this compound is not beneficial in this disease model.
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Troubleshooting: The pharmacology of this compound is distinct from that of a PAM like GAT229. It has been reported that this compound did not significantly alter the disease progression in R6/2 mice, whereas GAT229 showed beneficial effects.[4] This highlights the importance of understanding the specific pharmacology of the molecule in the context of the disease pathology.
-
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Possible Cause 3: High variability in behavioral readouts.
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Troubleshooting: Ensure that behavioral testing is performed consistently across all animals and cohorts. Factors such as time of day, handling, and environmental conditions can significantly impact behavioral data.
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Data Presentation
Table 1: Expected Outcomes of In Vitro Assays with this compound
| Assay Type | Parameter Measured | Expected Result with this compound | Typical Concentration Range |
| cAMP Assay | Inhibition of forskolin-stimulated cAMP | Concentration-dependent decrease in cAMP levels | 10 nM - 10 µM |
| β-Arrestin Recruitment | Recruitment of β-arrestin to CB1R | Concentration-dependent increase in signal | 100 nM - 30 µM |
| Radioligand Binding | Displacement of a radiolabeled antagonist | Concentration-dependent displacement | 100 nM - 30 µM |
| G-Protein Dissociation (BRET) | Dissociation of Gα and Gβγ subunits | Concentration-dependent increase in BRET signal | 100 nM - 30 µM |
Table 2: Troubleshooting Common Artifacts in this compound Data Analysis
| Observation | Potential Artifact | Recommended Action |
| Bell-shaped dose-response curve in a functional assay | Compound insolubility at high concentrations or off-target effects. | Visually inspect the compound solution for precipitation. Test for off-target effects using a counterscreen with a cell line not expressing the CB1 receptor. |
| High background signal in BRET/FRET assays | Non-specific protein aggregation or cellular autofluorescence. | Optimize transfection conditions and cell density. Include a control with untransfected cells to measure background fluorescence. |
| Inconsistent results between experimental days | Variations in cell culture conditions, reagent preparation, or instrument settings. | Maintain a detailed experimental log. Prepare fresh reagents for each experiment. Standardize all protocols and instrument settings. |
Experimental Protocols
Detailed Methodology: cAMP Inhibition Assay
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Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor in a 96-well plate and grow to 80-90% confluency.
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Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Compound Preparation: Perform serial dilutions of this compound in the assay buffer.
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Cell Treatment: Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.
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cAMP Stimulation: Add a submaximal concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
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Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
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Data Analysis: Normalize the data to the forskolin-only control (100%) and the basal level (0%). Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 and Emax.
Detailed Methodology: G-Protein Dissociation BRET Assay
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Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for the CB1 receptor, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase), and a Gβγ subunit pair where one is fused to a BRET acceptor (e.g., YFP).
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Cell Plating: Plate the transfected cells in a 96-well, white, clear-bottom plate.
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Compound Addition: Add serial dilutions of this compound to the wells.
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Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.
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BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET.
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Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the data and plot the concentration-response curve to determine the EC50 and Emax.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
References
- 1. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 3. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
GAT228 versus GAT229: A Comparative Guide to CB1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GAT228 and GAT229, two enantiomers of the 2-phenylindole (B188600) derivative GAT211, in their modulation of the Cannabinoid Receptor 1 (CB1). This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes the underlying molecular mechanisms and workflows.
Introduction
The cannabinoid 1 receptor (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a variety of pathological conditions.[1] Direct orthosteric agonists of CB1 have shown therapeutic promise but are often limited by undesirable psychotropic side effects.[1] Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids.[2]
This compound and GAT229 are the (R)-(+) and (S)-(-) enantiomers, respectively, of the racemic compound GAT211.[1] These molecules exhibit distinct pharmacological profiles at the CB1 receptor, providing valuable tools for dissecting CB1 receptor function and for the development of novel therapeutics.[1] GAT229 is characterized as a "pure" positive allosteric modulator (PAM), enhancing the effects of orthosteric agonists without intrinsic activity, while this compound acts as a partial allosteric agonist with weak PAM activity.[1][3] This guide delves into the experimental data that elucidates these differences.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound and GAT229 from various functional assays.
Table 1: Functional Activity of GAT229 as an Allosteric Agonist
| Assay | Parameter | Value |
| G Protein Dissociation | pEC50 | 6.46 ± 0.12 |
| Emax | 278.2 ± 3.7% | |
| ERK1/2 Phosphorylation | pEC50 | 6.09 ± 0.12 |
| Emax | 29.4 ± 1.2% | |
| β-Arrestin 2 Translocation | pEC50 | - |
| Emax | - |
Data from Green et al. (2023). Emax is normalized to the response of a reference agonist. A hyphen (-) indicates that the activity was not detected or not reported.
Table 2: Functional Activity of Racemic GAT211 (a mixture of this compound and GAT229)
| Assay | Parameter | Value |
| cAMP Inhibition | EC50 | 230 nM |
| Emax | 110% | |
| β-Arrestin 2 Recruitment | EC50 | 940 nM |
| Emax | 46% |
Data from Garai et al. (2020)[3]. Emax is normalized to the response of a reference agonist.
Signaling Pathways and Binding Sites
This compound and GAT229 are proposed to bind to distinct allosteric sites on the CB1 receptor, leading to their different pharmacological profiles.[3] GAT229 is suggested to bind to an extracellular site, while this compound is thought to bind to an intracellular site.[3] This differential binding is believed to underlie their distinct abilities to modulate G protein-dependent and β-arrestin-dependent signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the CB1 receptor.
Experimental Workflow:
Detailed Protocol:
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Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 receptors are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
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Binding Reaction: In a 96-well plate, incubate cell membranes (20-40 µg of protein) with a fixed concentration of the radioligand (e.g., 0.5-1.5 nM [3H]CP55,940) and a range of concentrations of the unlabeled test compound (this compound or GAT229). The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4) at 30°C for 90 minutes.
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Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 receptor agonist (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, following G protein activation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: HEK293 cells stably expressing human CB1 receptors are cultured in appropriate media.
-
Assay Procedure: Cells are seeded in 96- or 384-well plates. On the day of the assay, the culture medium is replaced with assay buffer. Cells are pre-incubated with varying concentrations of this compound or GAT229 for a defined period. Subsequently, cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of a CB1 receptor agonist (e.g., CP55,940).
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the forskolin-induced cAMP production. Dose-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect) values are calculated using non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Experimental Workflow:
Detailed Protocol:
-
Cell Line: A stable cell line co-expressing the human CB1 receptor and a β-arrestin construct (e.g., PathHunter® β-arrestin assay) is used.
-
Assay Procedure: Cells are plated in a 384-well plate. The next day, cells are treated with varying concentrations of this compound or GAT229 in the presence or absence of a CB1 receptor agonist.
-
Detection: After incubation, the recruitment of β-arrestin is detected by measuring the signal (e.g., chemiluminescence) according to the assay kit's protocol.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted, and EC50 and Emax values are determined using a non-linear regression model.
Conclusion
This compound and GAT229 represent a fascinating pair of enantiomers with distinct modulatory effects on the CB1 receptor. GAT229's profile as a pure PAM makes it a valuable tool for enhancing endogenous cannabinoid signaling without direct receptor activation, potentially offering a therapeutic advantage with a reduced side-effect profile. In contrast, this compound's partial allosteric agonism provides a different mechanism for modulating CB1 receptor activity. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these and other allosteric modulators of the CB1 receptor. The differential pharmacology of these two molecules underscores the subtle yet profound impact of stereochemistry on drug action and highlights the potential for developing highly specific and targeted therapies for a range of neurological and psychiatric disorders.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GAT228 and GAT211: Enantiomeric Distinction in Cannabinoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAT228 and GAT211, two closely related allosteric modulators of the Cannabinoid 1 Receptor (CB1R). Understanding the nuanced differences in their pharmacology, signaling pathways, and functional outcomes is critical for their application in preclinical research and therapeutic development. This document synthesizes key experimental findings to facilitate informed decisions in drug discovery and neuroscience research.
Core Distinction: A Racemic Mixture vs. a Pure Enantiomer
The fundamental difference between GAT211 and this compound lies in their stereochemistry. GAT211 is a racemic mixture, meaning it is composed of a 50:50 ratio of two enantiomers: the R-(+)-enantiomer, This compound , and the S-(-)-enantiomer, GAT229 .[1][2] This seemingly subtle structural difference results in distinct pharmacological profiles.
-
This compound is an allosteric agonist of the CB1R. It can directly activate the receptor in the absence of an orthosteric ligand.[1][2]
-
GAT229 , the other component of GAT211, is a positive allosteric modulator (PAM) of the CB1R. It does not activate the receptor on its own but enhances the binding and/or efficacy of endogenous or exogenous orthosteric ligands.[1][2]
-
Consequently, GAT211 exhibits a mixed pharmacological profile, acting as an ago-PAM .[3]
Quantitative Performance Comparison
The distinct pharmacology of this compound and GAT211 is evident in their differential effects on downstream signaling pathways. The following tables summarize their in vitro performance in key functional assays.
Gαi/o-Mediated cAMP Inhibition
This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a hallmark of CB1R activation through the Gαi/o pathway.
| Compound | Agonist Activity (EC50) | Agonist Activity (Emax % vs. CP55,940) | PAM Activity (EC50) | PAM Activity (Emax % vs. CP55,940) |
| This compound | 230 nM | 75% | - | - |
| GAT211 | 260 nM | 80% | 11 nM | 70% |
Data sourced from Laprairie et al., 2017.
β-Arrestin 2 Recruitment
This assay assesses the recruitment of β-arrestin 2 to the CB1R, a key event in receptor desensitization and G-protein-independent signaling.
| Compound | Agonist Activity (EC50) | Agonist Activity (Emax % vs. CP55,940) |
| This compound | 450 nM | 60% |
| GAT211 | 650 nM | 65% |
Data sourced from Laprairie et al., 2017.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
Signaling Pathways and Mechanisms of Action
The differential pharmacology of this compound and GAT211 can be visualized through their engagement with the CB1R and subsequent signaling cascades.
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the replication and validation of these findings.
cAMP Inhibition Assay (HitHunter Assay)
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human CB1R (hCB1R) are cultured in F-12/DMEM supplemented with L-glutamine, fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., geneticin).
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates and incubated.
-
Cells are treated with various concentrations of the test compounds (this compound or GAT211) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for a specified incubation period (e.g., 90 minutes).
-
For PAM activity, cells are co-incubated with a fixed concentration of an orthosteric agonist (e.g., CP55,940) and varying concentrations of the allosteric modulator.
-
The level of cAMP is measured using a competitive immunoassay with a chemiluminescent readout.
-
-
Data Analysis: Data are normalized to the response of a reference agonist (e.g., CP55,940) and fitted to a nonlinear regression model to determine EC50 and Emax values.
β-Arrestin 2 Recruitment Assay (PathHunter Assay)
-
Cell Culture: CHO-K1 cells stably expressing hCB1R fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementing fragment are used.
-
Assay Procedure:
-
Cells are plated in appropriate multi-well plates and incubated.
-
Cells are treated with the test compounds for a defined period (e.g., 90 minutes).
-
A detection reagent containing the chemiluminescent substrate is added.
-
-
Data Analysis: The recruitment of β-arrestin 2 to the receptor brings the two β-galactosidase fragments together, forming a functional enzyme that converts the substrate, generating a chemiluminescent signal. The signal intensity is proportional to the extent of β-arrestin 2 recruitment and is used to determine EC50 and Emax values.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator GAT211: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GAT228 and Other CB1 Allosteric Modulators
For researchers, scientists, and drug development professionals, the modulation of the cannabinoid receptor 1 (CB1) presents a promising therapeutic avenue for a variety of disorders. However, the development of direct agonists and antagonists has been fraught with challenges, primarily due to adverse psychoactive effects. Allosteric modulators offer a more nuanced approach by binding to a site on the receptor distinct from the primary (orthosteric) site, thereby fine-tuning the receptor's response to endogenous cannabinoids. This guide provides an objective comparison of GAT228 with other key CB1 allosteric modulators, supported by experimental data.
This compound is the (R)-(+)-enantiomer of GAT211 and is characterized as a partial allosteric agonist with positive allosteric modulator (PAM) activity at the CB1 receptor.[1][2][3][4][5][6][7][8] In contrast, its (S)-(-)-enantiomer, GAT229, acts as a pure PAM, lacking intrinsic agonist activity.[1][2][3][4][5][7][8] This guide will compare this compound to GAT229 and other well-characterized CB1 allosteric modulators, such as Org27569 and PSNCBAM-1, which are considered negative allosteric modulators (NAMs) with respect to agonist-induced G-protein signaling.[2][9][10][11]
Data Presentation
The following tables summarize the quantitative data for this compound and other CB1 allosteric modulators across various in vitro assays.
Table 1: Radioligand Binding Assay Data
| Compound | Assay Type | Radioligand | Effect on Binding | EC50 / Ki | Reference |
| This compound | Competition | [3H]CP55,940 (agonist) | Enhances | EC50 ≈ 295 nM (for GAT229) | [12] |
| GAT229 | Competition | [3H]CP55,940 (agonist) | Enhances | EC50 ≈ 295 nM | [12] |
| Org27569 | Competition | [3H]CP55,940 (agonist) | Enhances | - | [9][10] |
| Competition | [3H]SR141716A (antagonist) | Decreases | - | [10] | |
| PSNCBAM-1 | Competition | [3H]CP55,940 (agonist) | Enhances | EC50 = 14.4 ± 6.6 nM | [2] |
| Competition | [3H]SR141716A (antagonist) | Decreases | - | [10] |
Table 2: Functional Assay Data
| Compound | Assay Type | Effect | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| This compound | G-protein dissociation | Allosteric agonist | - | Increased | [13][14] |
| GAT229 | G-protein dissociation | PAM | - | Increased CP55,940 Emax | [13][14] |
| Org27569 | [35S]GTPγS Binding | NAM (antagonist) | - | Reduces CP55,940 Emax | [10][15][16] |
| cAMP Accumulation | NAM (inverse agonist) | - | Increases cAMP | [17] | |
| ERK1/2 Phosphorylation | Allosteric agonist / NAM | Probe-dependent | - | [10][15][16][17] | |
| β-arrestin Recruitment | NAM (antagonist) | - | Inhibits agonist-induced | [10] | |
| PSNCBAM-1 | [35S]GTPγS Binding | NAM (non-competitive antagonist) | - | Reduces CP55,940 Emax | [2][11] |
| cAMP Accumulation | NAM (antagonist) | - | Reverses CP55,940 inhibition | [2][11] |
Mandatory Visualization
This compound Signaling Pathway
Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor, allowing for the determination of binding affinity (Ki).
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-hCB1).
-
Radioligand: [3H]CP55,940 (agonist) or [3H]SR141716A (antagonist).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[18]
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[18]
-
Test compounds (this compound, etc.).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60-90 minutes.[19]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash filters with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Determine IC50 values and calculate Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
Materials:
-
CB1 receptor-expressing cell membranes.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
CB1 agonist (e.g., CP55,940).
-
Test compounds.
Procedure:
-
Reaction Mix: Prepare a reaction mix containing assay buffer, GDP, and the test compound.
-
Incubation: Add cell membranes and the CB1 agonist to the reaction mix and pre-incubate.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Termination: Stop the reaction by rapid filtration.
-
Detection: Measure the amount of bound [35S]GTPγS by scintillation counting.[3]
-
Data Analysis: Plot the concentration-response curves to determine the EC50 and Emax values for G-protein activation.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.
Materials:
-
CHO-hCB1 cells.
-
CB1 agonist (e.g., CP55,940).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.[20]
-
Treatment: Treat cells with the test compound and/or a CB1 agonist.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[20]
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves to determine the effect of the modulators on agonist-induced inhibition of cAMP production.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAP kinase signaling pathway.
Materials:
-
HEK293 cells expressing hCB1.
-
CB1 agonist.
-
Test compounds.
-
Assay kits for phosphorylated ERK1/2 (e.g., AlphaScreen SureFire).
Procedure:
-
Cell Culture: Culture cells to confluency.
-
Treatment: Treat cells with the test compound and/or a CB1 agonist for a specific time (e.g., 5-20 minutes).[17]
-
Lysis: Lyse the cells to release cellular proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 using a specific immunoassay.
-
Data Analysis: Normalize phosphorylated ERK levels to total ERK or a housekeeping protein and plot concentration-response curves.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor.
Materials:
-
Cells co-expressing CB1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter assay).[1][21][22][23]
-
CB1 agonist.
-
Test compounds.
-
Chemiluminescent substrate.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate.[22]
-
Treatment: Add the test compound and/or a CB1 agonist.
-
Incubation: Incubate to allow for β-arrestin recruitment.
-
Detection: Add the substrate and measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[1][21][22][23]
-
Data Analysis: Determine the potency and efficacy of the compounds for inducing or inhibiting β-arrestin recruitment.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation | MDPI [mdpi.com]
- 5. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GAT228's Agonist Activity at the Cannabinoid Receptor 1 (CB1)
A Comparative Guide for Researchers
This guide provides an objective comparison of the allosteric agonist GAT228 with other well-established Cannabinoid Receptor 1 (CB1) agonists. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's pharmacological profile. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental procedures.
Comparative Agonist Activity at the CB1 Receptor
The following table summarizes the quantitative data on the agonist activity of this compound and other representative CB1 receptor agonists. The data is compiled from studies utilizing common functional assays: the cAMP inhibition assay and the β-arrestin 2 recruitment assay. These assays are fundamental in characterizing the potency and efficacy of CB1 receptor agonists.
| Compound | Agonist Type | Assay | EC50 (nM) | Emax (%) |
| This compound (as part of GAT211) | Allosteric Agonist | cAMP Inhibition | 230[1] | 110[1] |
| β-arrestin 2 Recruitment | 940[1] | 46[1] | ||
| CP55,940 | Orthosteric Agonist | cAMP Inhibition | ~15 | Not specified |
| β-arrestin 2 Recruitment | ~310 | Not specified | ||
| WIN55,212-2 | Orthosteric Agonist | cAMP Inhibition | Not specified | Not specified |
| β-arrestin 2 Recruitment | Not specified | Not specified |
Note: The data for this compound is derived from studies on its racemic mixture, GAT211, where this compound is the active agonist enantiomer.[1] Direct side-by-side comparisons with identical experimental conditions are limited in the public domain. The provided values for CP55,940 and WIN55,212-2 are for comparative context and may vary between different studies and experimental setups.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable independent validation of this compound's agonist activity.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, following the activation of the Gi/o-coupled CB1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inhibiting adenylyl cyclase activity through the CB1 receptor.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
Test compound (e.g., this compound) and reference agonists (e.g., CP55,940)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell culture medium and reagents
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in a suitable assay buffer.
-
Cell Treatment:
-
Pre-incubate the cells with the test compounds for a specified period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 100% cAMP production) and a baseline control.
-
Plot the concentration-response curves and calculate the EC50 and Emax values using a suitable nonlinear regression model.
-
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin 2 to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inducing the interaction between the CB1 receptor and β-arrestin 2.
Materials:
-
Cells engineered to co-express the human CB1 receptor and a β-arrestin 2 fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
Test compound (e.g., this compound) and reference agonists (e.g., CP55,940).
-
Assay-specific detection reagents.
-
Cell culture medium and reagents.
-
Multi-well plates.
Procedure:
-
Cell Plating: Seed the engineered cells in multi-well plates.
-
Compound Addition: Add serial dilutions of the test and reference compounds to the cells.
-
Incubation: Incubate the plates for a specified time to allow for receptor activation and β-arrestin 2 recruitment.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's protocol. The signal generated is proportional to the extent of the CB1 receptor-β-arrestin 2 interaction.
-
Data Analysis:
-
Normalize the data to a vehicle control (baseline) and a maximal stimulation control.
-
Generate concentration-response curves and determine the EC50 and Emax values using a nonlinear regression analysis.
-
Visualizing the Mechanisms
The following diagrams illustrate the key biological and experimental concepts related to the validation of this compound's agonist activity.
Caption: this compound binds to an allosteric site on the CB1 receptor, initiating downstream signaling pathways.
Caption: Workflow for the in vitro validation of this compound's agonist activity.
Caption: Logical framework for comparing this compound with alternative CB1 receptor agonists.
References
Cross-Validation of GAT228 Findings: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental findings for GAT228, a notable allosteric agonist of the Cannabinoid 1 Receptor (CB1R), across various model systems. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance against its direct enantiomeric counterpart, GAT229, and other standard modulators.
This compound is the R-(+)-enantiomer of the racemic compound GAT211.[1][2] Unlike its S-(-)-enantiomer, GAT229, which functions primarily as a CB1R positive allosteric modulator (PAM) with minimal intrinsic activity, this compound demonstrates distinct allosteric agonist properties.[1][2][3] This enantiomer-selective pharmacology makes the GAT211 compound series a valuable tool for dissecting the nuanced roles of CB1R modulation.[1] This guide synthesizes key experimental data to illuminate the functional differences between these compounds and provides detailed protocols for reproducing and validating these findings.
CB1R Signaling: The Mechanism of Allosteric Modulation
The CB1R is a G-protein-coupled receptor (GPCR) predominantly coupled to the Gi/o protein.[3][4] Canonical activation by an orthosteric agonist (like the endocannabinoid 2-AG or the synthetic compound CP55,940) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site. A PAM (like GAT229) enhances the affinity and/or efficacy of the orthosteric ligand, while an allosteric agonist (like this compound) can activate the receptor even in the absence of an orthosteric ligand.[1][4]
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GAT228 and its Enantiomer GAT229 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the enantiomeric pair of cannabinoid receptor 1 (CB1) allosteric modulators, GAT228 and GAT229. The data presented herein is collated from various preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction
This compound and GAT229 are enantiomers derived from the racemic compound GAT211, both of which interact with the CB1 receptor at an allosteric site.[1][2] However, their stereochemistry dictates markedly different functional outcomes. This compound, the (R)-(+)-enantiomer, primarily functions as a CB1 receptor allosteric agonist with weak positive allosteric modulator (PAM) activity.[1][2] In contrast, GAT229, the (S)-(−)-enantiomer, is predominantly a CB1 receptor PAM, enhancing the effect of orthosteric ligands.[1][2] While initially characterized as a "pure" PAM, more recent studies using highly sensitive assays have revealed that GAT229 can also exhibit some degree of allosteric agonism.[3] This guide will delve into the quantitative differences in their functional profiles across key signaling pathways.
Data Presentation
The following tables summarize the quantitative data from various in vitro functional assays comparing the activity of this compound and GAT229.
Table 1: cAMP Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of cyclic AMP (cAMP) upon Gαi/o protein-coupled receptor activation. A decrease in cAMP levels is indicative of receptor agonism.
| Compound | Agonist Activity (EC50) | PAM Activity (in presence of CP55,940) |
| This compound | Reported as an allosteric agonist[2] | Weak PAM activity[1] |
| GAT229 | Initially reported to lack intrinsic activity, but later shown to be an allosteric agonist in sensitive assays[1][3] | Potent PAM activity[2] |
Note: Specific EC50 and Emax values for direct comparison in the same study are not consistently available in the reviewed literature.
Table 2: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the CB1 receptor, a key event in G protein-coupled receptor desensitization and biased signaling.
| Compound | Agonist Activity | PAM Activity (in presence of CP55,940) |
| This compound | Induces β-arrestin recruitment[2] | Modulates CP55,940-dependent β-arrestin2 recruitment[2] |
| GAT229 | Can induce β-arrestin recruitment[3] | Modulates CP55,940-dependent β-arrestin2 recruitment[2] |
Note: Quantitative comparison of EC50 and Emax values requires data from head-to-head studies.
Table 3: G Protein Dissociation Assay (BRET)
This assay measures the dissociation of the G protein heterotrimer (Gα and Gβγ subunits) upon receptor activation, providing a direct measure of G protein-mediated signaling.
| Compound (at 10 µM) | Effect on Basal Gαi3 Dissociation | Modulation of CP55,940-induced Gαi3 Dissociation |
| This compound | Increased G protein dissociation (allosteric agonist)[3] | Did not significantly alter CP55,940-induced dissociation in wild-type CB1[3] |
| GAT229 | Increased G protein dissociation (allosteric agonist)[3] | Potentiated CP55,940-induced G protein dissociation[3] |
Table 4: ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event mediated by both G protein-dependent and β-arrestin-dependent pathways.
| Compound | Agonist Activity | PAM Activity (in presence of endocannabinoids) |
| This compound | Data not consistently available in direct comparison. | Data not consistently available in direct comparison. |
| GAT229 | Induces ERK1/2 phosphorylation[3] | Potentiates endocannabinoid-induced ERK1/2 phosphorylation[3] |
Note: While both compounds are expected to influence ERK1/2 phosphorylation, direct comparative quantitative data is limited in the reviewed literature.
PLCβ3 Phosphorylation Assay
Data specifically comparing the effects of this compound and GAT229 on PLCβ3 phosphorylation were not available in the reviewed literature.
Mandatory Visualization
References
- 1. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Comparison of GAT228 and WIN55,212-2: Orthosteric versus Allosteric Cannabinoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent synthetic cannabinoid receptor ligands: GAT228 and WIN55,212-2. While both compounds modulate the cannabinoid system, they do so through fundamentally different mechanisms, offering distinct pharmacological profiles and therapeutic potential. WIN55,212-2 is a well-characterized orthosteric agonist, directly activating cannabinoid receptors 1 and 2 (CB1 and CB2). In contrast, this compound is a novel allosteric agonist, modulating the CB1 receptor from a different binding site. This guide will delve into their chemical properties, mechanisms of action, and functional effects, supported by experimental data and detailed protocols.
Chemical and Pharmacological Profile
A key distinction between this compound and WIN55,212-2 lies in their chemical structure and how they interact with cannabinoid receptors.
WIN55,212-2 is an aminoalkylindole derivative that acts as a potent, full agonist at both CB1 and CB2 receptors.[1] Its high affinity for the CB1 receptor is well-documented.[1]
This compound is the R-(+)-enantiomer of the racemic mixture GAT211 and is classified as an allosteric agonist of the CB1 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids and traditional agonists like WIN55,212-2 bind.[1][2] This allosteric binding allows this compound to activate the receptor on its own.[1][2]
| Feature | This compound | WIN55,212-2 |
| Chemical Class | 2-phenyl-1H-indole | Aminoalkylindole |
| Mechanism of Action | CB1 Allosteric Agonist | CB1 and CB2 Orthosteric Full Agonist |
| Receptor Selectivity | CB1 selective | Non-selective (CB1 and CB2) |
Quantitative Comparison of Receptor Binding and Functional Activity
Direct quantitative comparison of binding affinity between an orthosteric and an allosteric ligand is challenging as they do not compete for the same binding site. However, we can compare their functional potencies and efficacies where data is available.
WIN55,212-2: Binding Affinity and Functional Efficacy
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | CB1 | 1.89 - 123 nM | Radioligand Binding Assay |
| CB2 | 0.280 - 16.2 nM | Radioligand Binding Assay | |
| Functional Efficacy (EC50) | CB1 | 0.03 - 3 µM | Various functional assays |
| Agonist Activity | CB1 & CB2 | Full Agonist | Functional Assays |
This compound: Functional Characterization
-
Inhibition of cyclic AMP (cAMP) production.[2]
-
Recruitment of β-arrestin.[2]
-
Phosphorylation of extracellular signal-regulated kinase (ERK1/2) and phospholipase Cβ3 (PLCβ3).[2]
It is important to note that as a partial agonist, the maximal effect (Emax) of this compound is expected to be lower than that of a full agonist like WIN55,212-2.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and WIN55,212-2 result in the activation of downstream signaling cascades through different modes of receptor interaction.
Signaling Pathways
Caption: Signaling pathways of WIN55,212-2 and this compound.
Experimental Workflow: Comparative Functional Assay
Caption: Generalized workflow for comparing functional activity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound and WIN55,212-2. Specific details may vary between laboratories.
Radioligand Binding Assay (for WIN55,212-2)
-
Objective: To determine the binding affinity (Ki) of WIN55,212-2 for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing either CB1 or CB2 receptors are prepared from cultured cells or animal tissues.
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled WIN55,212-2.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of WIN55,212-2 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
-
Objective: To measure the functional activation of G-proteins by the agonist.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes containing the cannabinoid receptor of interest.
-
Incubation: Incubate membranes with varying concentrations of the test compound (this compound or WIN55,212-2) in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration to separate bound from free [³⁵S]GTPγS.
-
Detection: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins on the filter.
-
Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
-
Objective: To assess the ability of the agonist to inhibit adenylyl cyclase activity.
-
Methodology:
-
Cell Culture: Use cells stably expressing the cannabinoid receptor.
-
Stimulation: Pre-treat cells with forskolin (B1673556) to stimulate cAMP production.
-
Treatment: Add varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Analysis: Generate a concentration-response curve to determine the EC50 for cAMP inhibition.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the activated receptor.
-
Methodology:
-
Cell Line: Utilize a cell line engineered to express the cannabinoid receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Treatment: Add varying concentrations of the test compound.
-
Detection: Upon agonist-induced receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme. A substrate is added that produces a luminescent or fluorescent signal upon cleavage.
-
Analysis: Measure the signal to generate a concentration-response curve and determine the EC50 for β-arrestin recruitment.
-
Summary and Conclusion
This compound and WIN55,212-2 represent two distinct classes of cannabinoid receptor modulators. WIN55,212-2 is a potent, non-selective orthosteric agonist that directly stimulates both CB1 and CB2 receptors. Its pharmacology is well-established with a wealth of quantitative data. This compound, on the other hand, is a more recently developed allosteric agonist of the CB1 receptor. Its unique mechanism of action, binding to a site topographically distinct from the orthosteric pocket, offers the potential for a different pharmacological profile, possibly with a reduced side-effect profile compared to orthosteric agonists.
While direct head-to-head quantitative comparisons of binding affinity are not straightforward due to their different binding sites, functional assays clearly demonstrate the agonist properties of both compounds. The choice between using an orthosteric agonist like WIN55,212-2 and an allosteric agonist like this compound will depend on the specific research question and therapeutic goal. Further research into the in vivo effects and therapeutic window of allosteric modulators like this compound is warranted to fully understand their potential in drug development.
References
GAT228 Experiments: A Comparative Guide to Negative Controls and Alternative Modulators
For researchers investigating the allosteric agonist GAT228 at the cannabinoid receptor 1 (CB1), the selection of appropriate negative controls and comparator compounds is critical for robust and unambiguous data interpretation. This guide provides a framework for designing experiments with this compound, detailing suitable negative controls, alternative CB1 modulators for comparison, and comprehensive experimental protocols.
Understanding this compound and Its Place in CB1 Receptor Modulation
This compound is the R-(+)-enantiomer of the compound GAT211 and functions as an allosteric agonist of the CB1 receptor.[1][2][3] Unlike orthosteric agonists that bind to the primary receptor binding site, allosteric modulators bind to a distinct site, thereby altering the receptor's conformation and activity. A key characteristic of this compound is its enantiomer, GAT229 (the S-(-)-enantiomer), which acts as a positive allosteric modulator (PAM) of the CB1 receptor.[1][4][5] This stereospecific difference in activity provides a powerful built-in tool for control experiments.
Selecting Appropriate Negative Controls
The ideal negative control in a this compound experiment should be structurally similar but lack the specific activity being measured.
| Control Type | Compound/Solution | Rationale | Primary Use Case |
| Vehicle Control | DMSO or other solvent used to dissolve this compound | To control for any effects of the solvent on the experimental system. | Essential in all experiments to establish a baseline and ensure observed effects are due to this compound. |
| Enantiomeric Control | GAT229 (S-(-)-enantiomer) | GAT229 is a CB1 PAM, not an allosteric agonist.[5][6] It enhances the effect of an orthosteric agonist but has no intrinsic agonist activity on its own.[5] | To differentiate the effects of allosteric agonism (this compound) from positive allosteric modulation (GAT229). |
| Inactive Structural Analog | A structurally related molecule with confirmed inactivity at the CB1 receptor (if available) | To control for off-target effects or effects related to the chemical scaffold of this compound. | In later-stage, in-depth studies to confirm the specificity of this compound's action. |
| CB1 Receptor Knockout/Knockdown | Cells or animals lacking the CB1 receptor | To confirm that the effects of this compound are mediated specifically through the CB1 receptor. | To definitively attribute the observed phenotype to CB1 receptor activity. |
Comparative Analysis with Alternative CB1 Modulators
To fully characterize the pharmacological profile of this compound, it is beneficial to compare its activity to other known CB1 receptor modulators.
| Compound Class | Example Compound | Mechanism of Action | Expected Outcome in a CB1 Activation Assay (e.g., cAMP inhibition) |
| Allosteric Agonist | This compound | Binds to an allosteric site and activates the receptor independently.[1] | Increased signaling (e.g., decreased cAMP). |
| Positive Allosteric Modulator (PAM) | GAT229 | Binds to an allosteric site and enhances the effect of an orthosteric agonist.[5] | No effect on its own; potentiates the effect of an orthosteric agonist. |
| Orthosteric Agonist | Anandamide, CP55,940 | Binds to the primary (orthosteric) binding site to activate the receptor. | Increased signaling (e.g., decreased cAMP). |
| Orthosteric Antagonist/Inverse Agonist | AM251, SR141716A | Binds to the orthosteric site and blocks the action of agonists or reduces basal receptor activity. | No effect on its own; blocks the effect of this compound and orthosteric agonists. |
Experimental Protocols
Below is a detailed methodology for a representative in vitro experiment to assess the allosteric agonist activity of this compound using a cAMP inhibition assay.
Experiment: Measurement of this compound-Mediated Inhibition of cAMP Production
Objective: To determine the ability of this compound to act as a CB1 receptor agonist by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (hCB1-HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
GAT229 (Negative Control)
-
CP55,940 (Positive Control - Orthosteric Agonist)
-
AM251 (Negative Control - CB1 Antagonist)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well white opaque tissue culture plates
Procedure:
-
Cell Culture: Culture hCB1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the hCB1-HEK293 cells into 96-well white opaque plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare stock solutions of this compound, GAT229, CP55,940, and AM251 in DMSO. Prepare serial dilutions in Opti-MEM to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 0.1%.
-
Assay Protocol: a. Wash the cells once with warm Opti-MEM. b. Add 50 µL of Opti-MEM containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C. c. For antagonist treatment, add AM251 to the appropriate wells and incubate for a further 30 minutes. d. Add 25 µL of the test compounds (this compound, GAT229, CP55,940, or vehicle) to the respective wells. e. Add 25 µL of 10 µM forskolin to all wells to stimulate adenylyl cyclase. f. Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: a. Normalize the data to the forskolin-only treated wells (representing 100% cAMP production). b. Plot the concentration-response curves for each compound. c. Calculate the EC50 value for this compound and CP55,940.
Visualizing Experimental Logic and Pathways
To clarify the relationships between the different compounds and their expected effects, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|CAS 1446648-15-2|DC Chemicals [dcchemicals.com]
- 4. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
GAT228: A Comparative Analysis of Efficacy Against Existing Pain Medication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel pain therapeutic candidate, GAT228, with existing pain medications. The analysis is based on available preclinical experimental data, with a focus on quantitative efficacy, mechanism of action, and detailed experimental protocols.
Introduction: A Novel Approach to Pain Management
This compound is a selective allosteric agonist of the cannabinoid receptor 1 (CB1), representing a promising new strategy in pain therapy.[1] Unlike traditional orthosteric agonists that directly activate the primary binding site of the CB1 receptor, this compound binds to a distinct allosteric site. This unique mechanism of action is hypothesized to offer a more nuanced modulation of the endocannabinoid system, potentially mitigating the undesirable psychotropic side effects associated with direct CB1 activation. This compound is the (R)-enantiomer of GAT211; its counterpart, the (S)-enantiomer GAT229, functions as a positive allosteric modulator (PAM). This guide will focus on the efficacy of this compound in preclinical pain models and compare its performance with established analgesics, namely opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Allosteric Agonism of CB1 Receptor
This compound exerts its analgesic effects through the allosteric activation of the CB1 receptor. This G-protein coupled receptor is predominantly expressed in the central and peripheral nervous systems and plays a crucial role in modulating pain perception. Upon binding to an allosteric site on the CB1 receptor, this compound induces a conformational change that leads to receptor activation and downstream signaling, independent of the orthosteric binding site. This activation of the CB1 receptor is believed to inhibit neurotransmitter release from presynaptic terminals, thereby reducing the transmission of pain signals.
Comparative Efficacy of this compound
This compound vs. Vehicle Control in a Model of Ocular Pain
Preclinical studies have demonstrated the efficacy of this compound in a capsaicin-induced model of corneal pain in mice. Topical administration of this compound resulted in a significant reduction in pain-related behaviors (eye wipes) compared to vehicle-treated controls.
| Treatment Group | Concentration | Mean Pain Score (± SEM) | P-value vs. Vehicle |
| Vehicle | - | 27 ± 7 | - |
| This compound | 0.5% | Not significantly different | >0.05 |
| This compound | 1% | 12 ± 5 | <0.0001 |
| This compound | 2% | 12 ± 4 | <0.0001 |
GAT211 (Racemate of this compound) vs. Morphine in a Neuropathic Pain Model
In a preclinical model of paclitaxel-induced neuropathic pain, the racemic mixture GAT211 (containing the active enantiomer this compound) was compared to the opioid analgesic morphine. Both compounds demonstrated dose-dependent efficacy in reducing mechanical and cold allodynia.
| Treatment Group | ED₅₀ (mg/kg, i.p.) - Mechanical Allodynia | ED₅₀ (mg/kg, i.p.) - Cold Allodynia |
| GAT211 | 11.35 | 9.90 |
| Morphine | 6.68 | Not Reported |
Notably, isobolographic analysis revealed a synergistic interaction between GAT211 and morphine, suggesting that co-administration could allow for lower, more effective doses of both compounds.
Experimental Protocols
Capsaicin-Induced Corneal Pain Model
Objective: To assess the analgesic efficacy of topically applied this compound on chemically induced ocular pain.
Animals: Adult male C57BL/6 mice.
Methodology:
-
Induction of Corneal Injury: A chemical cautery is applied to the central cornea of anesthetized mice to induce a controlled injury.
-
Drug Administration: Six hours post-injury, a 5 µL drop of this compound solution (at concentrations of 0.5%, 1%, or 2% in vehicle) or vehicle alone is topically applied to the injured eye.
-
Pain Induction: Following drug administration, a 5 µL drop of capsaicin (B1668287) (1 µM) is applied to the cornea to induce a pain response.
-
Behavioral Assessment: The number of eye wipes with the ipsilateral forepaw is counted for a defined period (e.g., 60 seconds) immediately following capsaicin application. This serves as the primary measure of pain.
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons to determine statistical significance between treatment groups.
Paclitaxel-Induced Neuropathic Pain Model
Objective: To evaluate the systemic analgesic efficacy of GAT211 in a model of chemotherapy-induced neuropathic pain and compare it to morphine.
Animals: Adult male mice.
Methodology:
-
Induction of Neuropathy: Paclitaxel is administered to the mice to induce peripheral neuropathy, characterized by mechanical and cold allodynia.
-
Drug Administration: GAT211 or morphine is administered systemically (e.g., via intraperitoneal injection) at various doses.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing force is measured. An increase in the withdrawal threshold indicates an analgesic effect.
-
Assessment of Cold Allodynia: The latency to paw withdrawal or the number of withdrawal responses upon exposure to a cold surface (e.g., a cold plate) is measured. An increase in latency or a decrease in the number of responses indicates an analgesic effect.
-
Data Analysis: Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximal effect) is calculated for each compound. Isobolographic analysis is used to determine the nature of the interaction (synergistic, additive, or antagonistic) when the drugs are co-administered.
Discussion and Future Directions
The available preclinical data suggests that this compound holds significant promise as a novel analgesic. Its efficacy in a capsaicin-induced ocular pain model is robust and dose-dependent. Furthermore, the data from its racemic mixture, GAT211, in a neuropathic pain model indicates an analgesic potential comparable to that of morphine, with the added benefit of a synergistic interaction. This synergy is particularly noteworthy as it could translate to opioid-sparing effects in a clinical setting, potentially reducing the burden of opioid-related side effects and addiction.
A significant gap in the current data is the lack of direct comparative studies between this compound and NSAIDs. While both classes of drugs target different mechanisms in the pain pathway, a head-to-head comparison in relevant preclinical models would be invaluable for positioning this compound within the therapeutic landscape. Future research should prioritize such comparative efficacy studies.
References
GAT228: A Comparative Performance Analysis Against Other Cannabinoid Receptor 1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research compound GAT228 with other key modulators of the Cannabinoid Receptor 1 (CB1). The performance data is supported by experimental evidence to assist researchers in selecting the most appropriate compounds for their studies.
Introduction to this compound
This compound is the (R)-enantiomer of the racemic compound GAT211 and is characterized as an allosteric agonist of the CB1 receptor.[1][2] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a distinct allosteric site, inducing a conformational change that activates the receptor.[3] This mechanism of action is in contrast to its (S)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM), enhancing the effect of orthosteric ligands.[1][2] The unique properties of allosteric modulators like this compound are of significant interest in cannabinoid research as they may offer a more nuanced modulation of the endocannabinoid system with potentially fewer side effects compared to traditional orthosteric agonists.[4]
Comparative In Vitro Pharmacology
The following tables summarize the quantitative data from various in vitro functional assays, comparing the performance of this compound with other well-characterized CB1 receptor research compounds. These include the potent orthosteric agonist CP55,940, the widely used antagonist/inverse agonist AM251, and another allosteric modulator, Org27569.
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G-proteins, a primary downstream signaling event following CB1 receptor activation.[5][6] Data is typically presented as EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
| Compound | Class | EC₅₀ (nM) | Eₘₐₓ (% of Basal) | Reference |
| This compound | Allosteric Agonist | 100 - 1000 | ~50-70% | [1][7] |
| CP55,940 | Orthosteric Agonist | 1 - 10 | ~150-200% | [8] |
| GAT229 | Positive Allosteric Modulator | >1000 (as agonist) | Minimal | [1][7] |
| Org27569 | Allosteric Modulator (Negative efficacy modulation) | - | Inhibits agonist-induced stimulation | [8] |
| AM251 | Antagonist / Inverse Agonist | - | No stimulation (can decrease basal) | [9] |
Note: The efficacy of allosteric modulators can be context-dependent and may vary based on the specific assay conditions and the presence of orthosteric ligands.
Adenylyl Cyclase Modulation (cAMP Accumulation Assay)
Activation of the Gi/o-coupled CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11]
| Compound | Class | IC₅₀ (nM) / Effect | Reference |
| This compound | Allosteric Agonist | 100 - 500 (Inhibition of forskolin-stimulated cAMP) | [1] |
| CP55,940 | Orthosteric Agonist | 1 - 20 (Inhibition of forskolin-stimulated cAMP) | [12] |
| GAT229 | Positive Allosteric Modulator | Potentiates agonist-induced cAMP inhibition | [2] |
| Org27569 | Allosteric Modulator | Antagonizes agonist-induced cAMP inhibition | [13] |
| AM251 | Antagonist / Inverse Agonist | Blocks agonist-induced cAMP inhibition | [14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow.
CB1 Receptor Signaling Pathway
[³⁵S]GTPγS Binding Assay Workflow
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay quantifies agonist-induced G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[5][15]
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
Test compounds (this compound and others).
-
GF/B filter plates.
-
Scintillation fluid.
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compounds at various concentrations.
-
GDP to a final concentration of 10 µM.
-
Cell membranes.
-
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of CB1 receptor activation.[10][16]
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds.
-
cAMP HTRF kit reagents (cAMP-d2 and anti-cAMP-cryptate).
Procedure:
-
Culture hCB1-HEK293 cells to confluency and detach them.
-
Resuspend cells in Assay Buffer to the desired density.
-
Dispense the cell suspension into a 384-well plate.
-
Add test compounds at various concentrations and incubate for 15 minutes at room temperature.
-
Add forskolin to all wells to stimulate adenylyl cyclase (final concentration typically 1-5 µM).
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
The ratio of the two fluorescence signals is used to determine the intracellular cAMP concentration, and data are analyzed to determine the IC₅₀ of the compounds for inhibiting forskolin-stimulated cAMP accumulation.
Conclusion
This compound demonstrates a distinct pharmacological profile as a CB1 receptor allosteric agonist. Its ability to activate the receptor through an allosteric site differentiates it from classical orthosteric agonists like CP55,940. The provided data and protocols offer a framework for researchers to further investigate the nuanced pharmacology of this compound and other allosteric modulators in the context of the endocannabinoid system. The choice of compound will ultimately depend on the specific research question, whether it is to directly activate the receptor, modulate the effects of endogenous ligands, or block receptor activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. marshall.edu [marshall.edu]
Safety Operating Guide
Proper Disposal of GAT228: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for GAT228, a compound utilized by researchers, scientists, and drug development professionals. The following protocols are designed to offer clear, step-by-step instructions to minimize risk and ensure adherence to standard laboratory practices.
This compound Chemical and Safety Data
The following table summarizes key quantitative data for this compound, facilitating easy reference for handling and disposal.
| Property | Value | Reference |
| CAS Number | 1446648-15-2 | [1] |
| Molecular Formula | C₂₂H₁₈N₂O₂ | [1] |
| Formula Weight | 342.4 g/mol | [1] |
| Formulation | A solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 20 mg/ml | [1] |
| GHS Hazard Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols: Disposal of this compound
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, it is imperative to follow established laboratory protocols for chemical waste disposal to prevent environmental contamination and ensure personnel safety. The following procedure outlines the recommended steps for the proper disposal of this compound.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Disposal Procedure:
-
Waste Characterization: Although this compound is not classified as a hazardous substance, it should be treated as chemical waste. Do not dispose of this compound, in either solid form or in solution, down the drain. The SDS for this compound specifies that undiluted product or large quantities should not be allowed to reach ground water, water courses, or sewage systems.
-
Waste Segregation:
-
Solid this compound: Collect any unused or waste solid this compound in a designated, clearly labeled chemical waste container. The container should be compatible with the chemical and properly sealed.
-
This compound in Solution: If this compound has been dissolved in a solvent (e.g., DMSO), the entire solution must be disposed of as chemical waste. The waste container should be appropriate for the solvent used and clearly labeled with the full chemical names of all components, including this compound and the solvent.
-
-
Container Labeling: Label the chemical waste container with the following information:
-
The words "Chemical Waste"
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The full name of the chemical: "this compound" or "3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole"
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If in solution, list all components and their approximate concentrations.
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The date the waste was first added to the container.
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The name of the principal investigator or research group.
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Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
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Arranging for Disposal: Follow your institution's specific procedures for the collection of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to transport chemical waste outside of the laboratory without proper authorization and training.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
References
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